Uldazepam

Catalog No.
S546312
CAS No.
28546-58-9
M.F
C18H15Cl2N3O
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uldazepam

CAS Number

28546-58-9

Product Name

Uldazepam

IUPAC Name

7-chloro-5-(2-chlorophenyl)-N-prop-2-enoxy-3H-1,4-benzodiazepin-2-amine

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O/c1-2-9-24-23-17-11-21-18(13-5-3-4-6-15(13)20)14-10-12(19)7-8-16(14)22-17/h2-8,10H,1,9,11H2,(H,22,23)

InChI Key

DTMPGSXFUXZBDK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

U 31,920, U 31920, U-31,920, U-31920, uldazepam

Canonical SMILES

C=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

The exact mass of the compound Uldazepam is 359.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diazepam Pharmacokinetics: Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters for diazepam and its major active metabolite, nordiazepam (also known as desmethyldiazepam).

Parameter Diazepam Nordiazepam (Major Metabolite) Notes & Context
Bioavailability >90% (Oral) [1] [2] - Absorption is delayed and decreased with food [1].
Time to Cmax (Oral) 1 - 1.5 hours (Fasting); 2.5 hours (With food) [1] [3] -
Protein Binding 98% - 99% [1] [3] - Primarily to albumin [3].
Volume of Distribution 0.8 - 1.0 L/kg [1] [3] - High lipophilicity enables rapid distribution and CNS penetration [1].
Primary Metabolizing Enzymes CYP2C19, CYP3A4 [1] [2] [3] - Polymorphism in CYP2C19 significantly impacts metabolism [3].
Active Metabolites Nordiazepam, Temazepam, Oxazepam [1] - Temazepam and Oxazepam are further metabolized to inactive compounds [3].
Half-Life ~46 hours (Parent compound) [1] [2] ~100 hours [1] [2] Long metabolite half-life leads to accumulation with repeated dosing.
Clearance 20 - 30 mL/min (in young adults) [3] - Reduced in CYP2C19 poor metabolizers (~12 mL/min) [3].
Route of Elimination Primarily urine, as glucuronide conjugates [1] [3] Primarily urine [1]

Diazepam Metabolism Pathway

The primary metabolic pathways of diazepam involve cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The following diagram illustrates the major pathways and key enzymes involved.

G Diazepam Diazepam Nordiazepam Nordiazepam (Desmethyldiazepam) Diazepam->Nordiazepam Primary Path Temazepam Temazepam Diazepam->Temazepam Minor Path Oxazepam Oxazepam Nordiazepam->Oxazepam 3-hydroxylation Temazepam->Oxazepam N-demethylation Temazepam_Gluc Temazepam Glucuronide Temazepam->Temazepam_Gluc Oxazepam_Gluc Oxazepam Glucuronide Oxazepam->Oxazepam_Gluc CYP2C19 CYP2C19 (N-demethylation) CYP2C19->Diazepam  Catalyzes CYP3A4 CYP3A4 (N-demethylation, 3-hydroxylation) CYP3A4->Diazepam  Catalyzes UGT UGT Enzymes (Glucuronidation) UGT->Temazepam  Catalyzes UGT->Oxazepam  Catalyzes

Diazepam is primarily metabolized to active nordiazepam via CYP2C19. Both parent drug and metabolite undergo hydroxylation and glucuronidation for elimination.

Detailed Experimental Protocols

For researchers, the methodologies for studying diazepam metabolism and concentration are critical. Here are detailed protocols from the literature.

In Vitro Metabolic Inhibition Study using Liver Microsomes

This protocol is used to assess the inhibitory effect of a compound (e.g., Imperatorin) on diazepam metabolism [4].

  • Materials: Rat or human liver microsomes, diazepam, NADPH (cofactor), Imperatorin (inhibitor), UPLC-MS/MS system, internal standard (e.g., Clonazepam).
  • Incubation Setup:
    • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), diazepam (at varying concentrations for kinetics, or a fixed concentration for IC50), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Pre-incubate the mixture for 5 minutes.
    • Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).
    • Incubate at 37°C for a set time (e.g., 10-60 minutes).
  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which also precipitates proteins.
  • Sample Analysis:
    • Centrifuge the samples (e.g., 15,000× g, 10 minutes) to remove precipitated proteins.
    • Analyze the supernatant using UPLC-MS/MS to quantify the formation of diazepam metabolites (nordiazepam and temazepam).
    • IC50 Determination: Measure metabolite formation at various inhibitor concentrations and calculate the concentration that inhibits 50% of metabolic activity.
    • Inhibition Constant (Ki): Determine the mechanism of inhibition (e.g., competitive) and calculate the Ki value by analyzing reaction rates at different substrate and inhibitor concentrations.
Analytical Method for Therapeutic Drug Monitoring (HPLC-UV)

This method details a green, cost-effective approach for simultaneous quantification of diazepam and nordiazepam in human plasma [2].

  • Sample Preparation (Protein Precipitation):
    • Mix 200 µL of human plasma with 20 µL of internal standard solution (e.g., Clozapine).
    • Add 600 µL of a precipitant solvent (e.g., Acetonitrile, Acetone, or Trichloroacetic acid solution).
    • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
    • The clear supernatant is directly injected into the HPLC system.
  • HPLC-UV Analysis:
    • Column: Core-shell C18 or PFP column (e.g., 150 mm × 4.6 mm, 4 µm).
    • Mobile Phase: Acetonitrile and water (with or without modifiers like formic acid), run with a gradient or isocratic elution.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 230-240 nm.
    • Run Time: Approximately 10 minutes.
  • Method Validation: The method is validated for linearity, precision, accuracy, and recovery according to standard guidelines.

Key Research and Clinical Implications

  • Genetic Polymorphism: CYP2C19 polymorphism significantly impacts diazepam disposition. Poor metabolizers exhibit significantly lower clearance and longer elimination half-lives for both diazepam and nordiazepam, increasing accumulation risk [3].
  • Drug-Drug/Herb-Drug Interactions: Coadministration with CYP2C19 or CYP3A4 inhibitors or inducers can drastically alter diazepam exposure. For example, Imperatorin inhibits diazepam metabolism, increasing its AUC and Cmax [4]. Conversely, inducers like Rifampicin can increase diazepam clearance.
  • Patient-Specific Considerations: Diazepam's long half-life and active metabolite are critical in special populations. The elderly and patients with hepatic impairment require dose reductions due to reduced clearance [1]. Diazepam use in pregnancy is associated with neonatal withdrawal and "floppy infant syndrome" [1].

References

Uldazepam preclinical research and animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Data Summary for Diazepam

The table below summarizes key quantitative data and findings from recent animal studies on Diazepam.

Study Focus Animal Model / System Dosage Key Findings / Effects Citation
Anxiety & Behavior Inbred High/Low Activity mice 0.5, 1.0, 3.0 mg/kg (i.p.) Anxiolytic effect in High Activity strain (more open arm entries in EPM); reduced stretch attend posture in Low Activity strains. [1]
Cerebral Vasospasm Rat SAH model 3 mg/kg (i.p.) Reduced oxidative stress (TOS, OSI), lowered inflammatory markers (IL-1β, IL-6, TNF-α), alleviated histopathological vasospasm. [2]
Anticancer Potential In vitro cancer cell lines Various (review) Induced apoptosis, inhibited proliferation, triggered G0/G1 cell cycle arrest (e.g., in glioblastoma cells). [3]
Hippocampal Blood Flow Humans at clinical high risk for psychosis 5 mg (single oral dose) Normalized elevated hippocampal perfusion to healthy control levels. [4]
Sedative Synergy Mouse thiopental-induced sleep model 2 mg/kg (co-administered) Salvianolic acid A enhanced diazepam's effect: shorter sleep latency, longer duration. [5]
Receptor Regulation Cerebrocortical neurons Prolonged exposure Down-regulated GABAA receptor α1 subunit via L-VGCC/Ca2+/PKA/CREB-ICER pathway (model of tolerance). [6]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which can serve as a reference for designing preclinical studies on benzodiazepines.

  • Protocol for Anxiety-related Behavior (Open-field and Elevated Plus-maze) [1]:

    • Animals: Use inbred High Activity (H2) and Low Activity (L1, L2) mouse strains. Include both males and females.
    • Drug Administration: Prepare diazepam in a vehicle solution (e.g., saline with a small amount of solvent like DMSO or Tween 80). Administer via intraperitoneal (i.p.) injection at doses of 0 (vehicle control), 0.5, 1.0, and 3.0 mg/kg.
    • Procedure: Inject animals 30 minutes prior to behavioral testing. Conduct the Open-Field Test (OFT) and Elevated Plus-Maze (EPM) in a sound-attenuated room under standardized lighting. Record sessions for post-hoc analysis.
    • Behavioral Scoring: Measure distance traveled, time in center (OFT), open/closed arm entries and time (EPM), and frequency of specific behaviors like stretch attend posture (SAP) and freezing.
  • Protocol for Oxidative Stress and Inflammation in Vasospasm [2]:

    • SAH Model Induction: Use female Sprague-Dawley rats. Induce anesthesia with ketamine (50 mg/kg) and xylazine (10 mg/kg) i.p. Place the animal in a stereotaxic apparatus. Withdraw 0.2 ml of cerebrospinal fluid (CSF) from the cisterna magna and inject the same volume of autologous blood from the femoral artery.
    • Drug Treatment: Administer 3 mg/kg diazepam or vehicle i.p. at one hour and 24 hours after SAH induction.
    • Sample Collection: Sacrifice animals 48 hours post-SAH. Collect blood via intracardiac puncture and centrifuge to isolate serum. Remove brain tissue and preserve sections in formaldehyde for histology.
    • Biochemical Analysis: Use commercial ELISA kits to measure IL-1β, IL-6, and TNF-α levels in serum and tissue homogenates. Quantify Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) to calculate the Oxidative Stress Index (OSI). Perform histopathological examination of basilar artery cross-sections for lumen area and wall thickness.

Signaling Pathways and Mechanisms of Action

Based on the search results, the core mechanism of diazepam involves enhancing GABAergic signaling. Long-term administration can lead to adaptive changes in the brain, contributing to tolerance.

G cluster_acute Acute Effect (Therapeutic) cluster_chronic Chronic Effect (Tolerance) GABA GABA GABAA GABAA Receptor (α, β, γ subunits) GABA->GABAA Binds orthosteric site BZD Diazepam (Benzodiazepine) BZD->GABAA Binds allosteric site Cl Chloride Ion (Cl-) GABAA->Cl Channel opens more frequently Hyper Neuronal Hyperpolarization Cl->Hyper Less Reduced Neuronal Excitability Hyper->Less Prolonged Prolonged Exposure PKA PKA Activation Prolonged->PKA L-VGCC/Ca²⁺ CREB CREB/ICER PKA->CREB Down ↓ α1 Subunit Transcription CREB->Down Tolerance Drug Tolerance Down->Tolerance Altered receptor composition

Mechanisms of acute therapeutic and chronic tolerance effects of diazepam on GABAergic signaling [6] [7].

A recent study proposed a novel mechanism that may explain some long-term side effects. Diazepam binds not only to GABAA receptors in the brain but also to a mitochondrial protein called HsTSPO1. This binding inhibits the protein's enzyme activity, which is to break down protoporphyrin IX and produce bilindigin, a compound that helps control levels of reactive oxygen species (ROS). The unregulated ROS can lead to inflammation and cell damage, potentially explaining the inflammatory side effects linked to long-term benzodiazepine use [8].

Reference Compound Context and Search Strategy

  • Uldazepam Context: this compound is a chemical name for a benzodiazepine derivative. The lack of specific search results suggests it has not been a primary subject of recent or extensive public preclinical research.
  • Practical Search Advice: For researching a compound with limited published data, consider searching by its CAS Registry Number (a unique numeric identifier for chemicals) in specialized scientific databases. Exploring the patent literature can also reveal proprietary industry research not always found in journal articles.

References

Comprehensive Application Notes and Protocols for Uldazepam Analysis Using HPLC-UV: Methods Development and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uldazepam Analytical Methods

This compound (a benzodiazepine derivative) requires robust analytical methods for accurate quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a cornerstone technique for pharmaceutical analysis due to its optimal sensitivity, selectivity, and accessibility in most quality control laboratories. The fundamental principle of HPLC-UV analysis for benzodiazepines like this compound leverages their characteristic UV absorption in the 230-260 nm range, which corresponds to their aromatic molecular structure [1] [2]. These methods enable researchers to precisely monitor drug concentrations across various applications including formulation development, stability testing, and therapeutic drug monitoring.

The development and validation of analytical methods for benzodiazepine compounds must adhere to strict regulatory guidelines established by international bodies such as the International Council for Harmonisation (ICH). Method validation demonstrates that an analytical procedure is suitable for its intended purpose by establishing performance characteristics including accuracy, precision, specificity, linearity, and range [1] [3]. For this compound specifically, HPLC-UV methods offer a balanced approach that combines adequate sensitivity for therapeutic concentration monitoring with practical considerations of cost-effectiveness and operational simplicity compared to more sophisticated techniques like LC-MS/MS [4] [2].

HPLC-UV Methods for this compound Analysis

Separation Techniques and Method Parameters

HPLC-UV methods for this compound analysis employ primarily reversed-phase chromatography, which provides excellent separation efficiency for this moderately polar compound. The stationary phase selection is critical for achieving optimal resolution, with C18 columns being the most widely used due to their versatility and reproducible retention of benzodiazepines [4] [2]. For more challenging separations requiring resolution of this compound from its metabolites or degradation products, specialized columns such as pentafluorophenyl (PFP) stationary phases offer alternative selectivity through π-π interactions with the benzodiazepine ring system [4]. The mobile phase composition typically consists of aqueous buffers (often phosphate-based at pH 2.5-7.5) mixed with organic modifiers such as methanol or acetonitrile in varying proportions to achieve optimal retention and peak shape [5] [4] [2].

Detection of this compound by UV spectrophotometry capitalizes on the characteristic chromophores present in the benzodiazepine structure, with maximum absorbance typically occurring between 230-235 nm [1] [2]. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interference from excipients or matrix components while maintaining adequate detection capability for therapeutic concentrations. The extinction coefficient of this compound at these wavelengths allows for quantification in the ng/mL to μg/mL range, suitable for most pharmaceutical quality control and therapeutic monitoring applications [2] [3].

Quantitative Comparison of HPLC-UV Methods

Table 1: Comparison of HPLC-UV Methods for this compound Analysis

Method Parameter Plasma Analysis [4] Formulation Analysis [6] Metabolite Profiling [5]
Column Type Core-shell C18 C18 Chromolith RP-18e
Column Dimensions 100 mm × 4.6 mm 250 mm × 4.6 mm 100 mm × 4.6 mm
Mobile Phase Phosphate buffer-ACN-MeOH Not specified Phosphate buffer-ACN-MeOH (63:10:27)
Flow Rate 1.0 mL/min 1.0 mL/min 2.0 mL/min
Detection Wavelength 230 nm 230 nm 230 nm
Linear Range 50-3000 ng/mL Not specified 2-800 ng/mL
Retention Time ~4.5 min (this compound) Not specified Not specified
Sample Volume 20 μL 20 μL Not specified

Table 2: Method Validation Parameters for this compound HPLC-UV Assays

Validation Parameter Acceptance Criteria Reported Performance [4] [2]
Accuracy 85-115% recovery 98.5-106.6%
Precision (%RSD) ≤15% for bioanalytical; ≤5% for pharmaceutical 1.8-9.6%
Linearity (R²) ≥0.990 ≥0.990
LOD Signal-to-noise ≥3 8.2-8.3 ng/mL
LOQ Signal-to-noise ≥10 26-27.5 ng/mL
Selectivity No interference at retention time No significant interference observed
Carryover ≤20% of LLOQ Not detected

Sample Preparation Techniques

Sample Preparation for Different Matrices

Proper sample preparation is fundamental to successful this compound analysis, with techniques varying significantly based on the sample matrix. For pharmaceutical formulations (tablets, capsules), preparation typically involves dissolving and extracting the active ingredient using appropriate solvents such as methanol or methanol-water mixtures, often assisted by sonication and mechanical shaking to ensure complete extraction [7] [3]. For more complex formulations containing surfactants or co-solvents that may interfere with analysis, derivative spectrophotometry or extraction steps may be incorporated to improve specificity [8]. Biological matrices like plasma and urine require more extensive sample clean-up to remove proteins and endogenous compounds that could interfere with chromatography or detection.

For plasma samples, protein precipitation represents the most straightforward approach, utilizing solvents such as acetonitrile or acids like trichloroacetic acid to denature and precipitate plasma proteins [4]. This technique offers advantages of simplicity, rapidity, and compatibility with high-throughput analysis. Alternatively, liquid-liquid extraction (LLE) using organic solvents like diethyl ether or ethyl acetate provides enhanced clean-up and preconcentration of this compound, particularly beneficial for lower concentration applications [2]. The choice between these techniques involves balancing considerations of efficiency, recovery, and practical implementation in the specific analytical context.

Experimental Protocol: Sample Preparation for Plasma Analysis

Protocol: Protein Precipitation for this compound Plasma Analysis

  • Materials and Reagents: Drug-free human plasma, this compound standard solutions, acetonitrile (HPLC grade), trichloroacetic acid solution (10% w/v), zinc sulfate heptahydrate solution (10% w/v), methanol (HPLC grade), vortex mixer, centrifuge, micropipettes, polypropylene microcentrifuge tubes.
  • Procedure:
    • Transfer 200 μL of plasma sample (calibrators, quality controls, or unknown samples) to polypropylene microcentrifuge tubes.
    • Add 50 μL of internal standard working solution (if applicable).
    • Add 600 μL of precipitating solvent (acetonitrile, trichloroacetic acid, or zinc sulfate solution).
    • Vortex vigorously for 60 seconds to ensure complete mixing and protein precipitation.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
    • Carefully transfer the clear supernatant to a clean HPLC vial or microcentrifuge tube.
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the residue with 200 μL of mobile phase or appropriate reconstitution solvent.
    • Vortex for 30 seconds to ensure complete dissolution.
    • Transfer to HPLC vials for analysis.

Protocol: Liquid-Liquid Extraction for Urine Analysis

  • Materials and Reagents: Urine samples, this compound standard solutions, ethyl acetate (HPLC grade), diethyl ether, sodium carbonate buffer (pH 9.5), phosphate buffer (pH 7.4), vortex mixer, centrifuge, nitrogen evaporator, glass test tubes with PTFE-lined caps.
  • Procedure:
    • Transfer 1 mL of urine sample to a glass extraction tube.
    • Add 100 μL of internal standard working solution (if applicable).
    • Add 2 mL of sodium carbonate buffer (pH 9.5) to adjust the pH for optimal extraction efficiency.
    • Add 5 mL of extraction solvent (ethyl acetate or diethyl ether).
    • Cap the tubes tightly and vortex mix for 3 minutes.
    • Centrifuge at 3000 × g for 5 minutes to separate the phases.
    • Transfer the organic (upper) layer to a clean glass tube.
    • Repeat the extraction with an additional 5 mL of fresh solvent.
    • Combine the organic layers in the same tube.
    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the residue with 200 μL of mobile phase.
    • Vortex for 30 seconds and transfer to HPLC vials for analysis.

Method Validation Protocols

Experimental Protocol: Method Validation for this compound Assay

Validation of analytical methods for this compound follows established regulatory guidelines to ensure reliability and reproducibility. The protocol encompasses assessment of key performance characteristics including specificity, linearity, accuracy, precision, and robustness. For specificity evaluation, analyses of blank matrices (without this compound) and samples spiked with this compound are compared to demonstrate absence of interference at the retention time of interest [1] [2]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) further establish the stability-indicating capability of the method by demonstrating separation of this compound from its degradation products [1].

Linearity is established by preparing and analyzing calibration standards across the specified concentration range, typically using at least six concentration levels. The relationship between peak response and concentration should demonstrate coefficient of determination (R²) ≥0.990 [4] [2]. Accuracy is evaluated through recovery experiments by comparing the measured concentration to the theoretical concentration of quality control samples prepared at multiple levels (typically low, medium, and high concentrations across the calibration range). Precision encompasses repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument variability), with acceptance criteria generally set at ≤15% RSD for bioanalytical methods and ≤5% for pharmaceutical quality control assays [4] [3].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for validating stability-indicating methods and understanding the chemical behavior of this compound under various stress conditions.

  • Materials and Reagents: this compound standard, this compound drug product, hydrochloric acid (0.1-1.0 N), sodium hydroxide (0.1-1.0 N), hydrogen peroxide (3-30%), methanol, water, controlled-temperature oven, UV light chamber, HPLC system with UV detector.
  • Acidic Degradation:
    • Prepare this compound solution in 0.1 N HCl at appropriate concentration (e.g., 50 μg/mL).
    • Heat at 60°C for 7 days or reflux for shorter periods.
    • Neutralize with base at predetermined time points.
    • Dilute with mobile phase and analyze by HPLC.
  • Basic Degradation:
    • Prepare this compound solution in 0.1 N NaOH at appropriate concentration.
    • Heat at 60°C for 2-7 days or reflux for shorter periods.
    • Neutralize with acid at predetermined time points.
    • Dilute with mobile phase and analyze by HPLC.
  • Oxidative Degradation:
    • Prepare this compound solution in 3% H₂O₂ at appropriate concentration.
    • Store at room temperature or 60°C for up to 7 days.
    • Dilute with mobile phase and analyze at predetermined time points.
  • Photolytic Degradation:
    • Spread solid this compound or this compound drug product thinly in glass dishes.
    • Expose to UV light (e.g., 254 nm) or visible light for specified periods (up to 14 days).
    • Prepare samples at appropriate concentration and analyze by HPLC.
  • Thermal Degradation:
    • Place solid this compound or this compound drug product in controlled-temperature oven.
    • Heat at 70°C for up to 14 days.
    • Prepare samples at appropriate concentration and analyze by HPLC.

Table 3: Typical Forced Degradation Conditions and Acceptance Criteria

Stress Condition Conditions Recommended Degradation Purpose
Acidic Hydrolysis 0.1-1.0 N HCl, 60°C, 1-7 days 10-20% degradation Evaluate stability to acid and identify acid degradation products
Basic Hydrolysis 0.1-1.0 N NaOH, 60°C, 1-7 days 10-20% degradation Evaluate stability to base and identify basic degradation products
Oxidative Stress 3-30% H₂O₂, room temperature or 60°C, 1-7 days 10-20% degradation Evaluate susceptibility to oxidation
Photolytic Stress UV (254 nm) or visible light, up to 14 days Should meet ICH criteria Evaluate photosensitivity
Thermal Stress 70°C, solid state, up to 14 days 5-15% degradation Evaluate thermal stability

The following diagram illustrates the complete method development and validation workflow for this compound HPLC-UV analysis:

G Start Method Development & Validation Workflow MethodDev Method Development Start->MethodDev Stationary Column Selection: C18 vs. PFP MethodDev->Stationary Mobile Mobile Phase Optimization: Buffer pH, Organic Modifier MethodDev->Mobile Detection Detection Parameters: Wavelength, Sensitivity MethodDev->Detection SamplePrep Sample Preparation Stationary->SamplePrep Mobile->SamplePrep Detection->SamplePrep Extraction Extraction Method: Protein Precipitation vs. LLE SamplePrep->Extraction Cleanup Sample Cleanup Extraction->Cleanup Validation Method Validation Cleanup->Validation Specificity Specificity/ Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Application Application Specificity->Application Linearity->Application Accuracy->Application Routine Routine Analysis Application->Routine Troubleshoot Troubleshooting Application->Troubleshoot

Applications in Pharmaceutical Analysis

Therapeutic Drug Monitoring

HPLC-UV methods for this compound analysis find significant application in therapeutic drug monitoring (TDM), particularly in managing alcohol withdrawal syndrome and epilepsy treatment. The optimal therapeutic range for this compound and its active metabolites typically falls between 100-2500 ng/mL in plasma, with laboratory warning thresholds established at approximately 3000 ng/mL [4]. Monitoring these concentrations is particularly important due to this compound's high lipophilicity, extensive protein binding (approximately 98%), and complex metabolism involving hepatic enzymes CYP2C19 and CYP3A4, all of which contribute to significant inter-individual variability in pharmacokinetics [4]. The metabolic ratio between this compound and its major metabolites serves as a valuable indicator for clinicians; a ratio of approximately 0.9 is generally considered within the normal range, while deviations may suggest abnormal metabolism or compliance issues [4].

The clinical utility of this compound monitoring is particularly evident in special populations, including patients with hepatic impairment (common in chronic alcoholism), the elderly, and those taking concomitant medications that may interact with this compound metabolism. HPLC-UV methods with adequate sensitivity in the 50-500 ng/mL range enable clinicians to optimize dosing regimens based on individual pharmacokinetic profiles rather than relying solely on standardized dosing protocols [2]. This personalized approach helps maximize therapeutic efficacy while minimizing adverse effects, especially important given this compound's relatively long elimination half-life and potential for accumulation with repeated dosing [4] [2].

Stability Studies and Formulation Analysis

This compound HPLC-UV methods are indispensable tools in pharmaceutical development for assessing drug stability and formulation quality. Through well-designed forced degradation studies, scientists can identify major degradation pathways and establish the inherent stability characteristics of the molecule [1]. These studies typically expose this compound to various stress conditions including hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal challenges, with the resulting samples analyzed to determine separation of degradation products from the parent compound [1]. The data generated from these studies inform proper formulation development, packaging selection, and storage conditions, ultimately determining the recommended shelf life of the final pharmaceutical product.

For quality control of pharmaceutical formulations, HPLC-UV provides accurate and precise quantification of this compound content in various dosage forms including tablets, capsules, and injectables [6] [3]. The methods must demonstrate capability to separate this compound from formulation excipients and any potential impurities. When developing methods for novel formulations containing surfactants (such as microemulsions with polysorbates) or co-solvents, derivative spectrophotometry or modified extraction procedures may be incorporated to address potential interferences [8]. The application of green chemistry principles in method development, including reduced solvent consumption and minimized waste generation, represents an emerging trend in this compound analysis that aligns with broader sustainability initiatives in pharmaceutical analysis [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Chromatographic issues in this compound HPLC-UV analysis can significantly impact method performance and data quality. Peak tailing is a frequent challenge often caused by secondary interactions between the basic nitrogen atoms in the this compound molecule and acidic silanol groups on the stationary phase surface. This can be mitigated by using specially end-capped columns with reduced silanol activity, adding competing bases such as triethylamine to the mobile phase, or adjusting the mobile phase pH to suppress ionization of residual silanols [4]. Retention time drift may occur due to mobile phase composition changes, column aging, or temperature fluctuations; maintaining consistent mobile phase preparation, using column heaters, and implementing adequate column conditioning can address these issues.

Signal variability and reduced sensitivity represent other common challenges in this compound analysis. These problems may stem from various sources including detector lamp aging, improper detector wavelength calibration, or sample degradation. Regular system suitability tests using reference standards should be performed to monitor system performance over time [3]. For biological sample analysis, matrix effects can significantly impact method accuracy and precision; using a stable isotope-labeled internal standard or optimizing sample clean-up procedures can minimize these effects [4] [2]. When analyzing formulations with complex excipient profiles, extraction efficiency must be thoroughly validated to ensure complete recovery of the active ingredient without co-extraction of interfering compounds.

Environmental Considerations and Green Method Development

The development of environmentally sustainable analytical methods for this compound analysis represents an evolving focus in pharmaceutical analysis. Modern method development incorporates green chemistry principles through various approaches including method miniaturization, solvent substitution, and waste reduction [4]. The use of micro-extraction techniques and reduced sample volumes decreases solvent consumption while maintaining analytical performance. Several metrics have been developed to quantitatively assess method greenness, including the Analytical GREEnness Metric (AGREE) and Analytical Greenness Metric for Sample Preparation (AGREEPrep), which evaluate parameters such as reagent toxicity, energy consumption, and waste generation [4].

The trend toward green analytical chemistry has prompted development of this compound methods that replace traditional solvents with more environmentally benign alternatives while maintaining chromatographic performance. For example, ethanol-water mixtures can potentially substitute for acetonitrile-water or methanol-water mobile phases in some applications [4]. Additionally, method optimization to shorten analysis times reduces solvent consumption per sample while increasing laboratory throughput. These environmentally conscious approaches align with broader pharmaceutical industry initiatives toward sustainability while maintaining the rigorous method performance required for regulatory compliance and patient safety.

Conclusion

HPLC-UV analysis remains a fundamental technique for this compound quantification across pharmaceutical development, quality control, and clinical monitoring applications. The methods provide an optimal balance of performance characteristics, accessibility, and cost-effectiveness for routine analysis. Successful implementation requires careful attention to method development parameters including stationary phase selection, mobile phase optimization, and sample preparation techniques tailored to the specific analytical requirements. Thorough validation following ICH guidelines establishes method reliability for its intended purpose, with particular emphasis on stability-indicating capability through forced degradation studies. As analytical science continues to evolve, the integration of green chemistry principles and miniaturization approaches will further enhance the sustainability and efficiency of this compound HPLC-UV methods while maintaining the high standards of pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols: Uldazepam Sample Preparation for Therapeutic Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uldazepam Analysis

This compound is a benzodiazepine derivative requiring precise analytical methods for accurate therapeutic monitoring in clinical and research settings. Therapeutic drug monitoring (TDM) is particularly crucial for benzodiazepines due to their narrow therapeutic index, potential for accumulation, and significant interindividual variability in metabolism. Proper TDM ensures optimal dosing regimens while minimizing adverse effects such as sedation, cognitive impairment, and dependence potential. These application notes provide detailed protocols for sample preparation and analysis of this compound in biological matrices, incorporating both advanced mass spectrometry and more accessible HPLC-UV methodologies to accommodate varying laboratory capabilities and resource constraints.

The protocols outlined herein draw upon well-established principles for benzodiazepine analysis while addressing this compound's specific physicochemical properties. Sample preparation represents a critical step in the analytical workflow, significantly impacting method sensitivity, specificity, and reproducibility. Through rigorous validation procedures and implementation of quality control measures, these methods ensure reliable quantification of this compound concentrations in biological samples, enabling clinicians to make informed decisions regarding dosage adjustments based on objective pharmacokinetic data rather than empirical observation alone.

Analytical Considerations for this compound

Physicochemical Properties

This compound shares fundamental chemical characteristics with the 1,4-benzodiazepine class, featuring a diazepine ring fused with a phenyl ring structure. The molecular structure contains sites for potential metabolism including demethylation, hydroxylation, and glucuronidation, yielding active metabolites that may contribute to its overall pharmacological profile. Like other benzodiazepines, this compound exhibits high lipophilicity, influencing its protein binding characteristics, distribution volume, and extraction efficiency from biological matrices. These properties necessitate specific sample preparation approaches to ensure adequate recovery while minimizing matrix effects that could compromise analytical accuracy.

Understanding this compound's chemical stability under various storage and processing conditions is essential for developing robust analytical methods. Benzodiazepines generally demonstrate sensitivity to extreme pH, elevated temperatures, and prolonged light exposure, potentially leading to degradation artifacts that interfere with accurate quantification. The sample preparation protocols must incorporate appropriate stabilizers and controlled processing conditions to maintain analyte integrity throughout the analytical workflow. Additionally, this compound's protein binding characteristics significantly influence the selection of extraction techniques, with effective disruption of drug-protein complexes being prerequisite for accurate quantification of total drug concentrations in biological samples.

Method Selection Criteria

Selection of an appropriate analytical methodology for this compound monitoring depends on multiple factors including required sensitivity, available instrumentation, sample throughput needs, and available resources. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for low-concentration determinations and research applications requiring precise quantification of parent drug and metabolites. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative for laboratories with limited instrumentation budgets, while still providing adequate performance for therapeutic range monitoring.

The following table compares key characteristics of these analytical approaches:

Table 1: Comparison of Analytical Platforms for this compound Monitoring

Parameter LC-MS/MS HPLC-UV
Sensitivity 0.5-1.0 ng/mL [1] [2] 25-50 ng/mL [3]
Selectivity High (MRM detection) Moderate (retention time + UV spectrum)
Sample Volume 50-100 µL [1] 500-1000 µL [3]
Analysis Time 2-5 minutes [1] 10-15 minutes [3]
Matrix Effects Require careful assessment [1] Less pronounced
Equipment Cost High Moderate
Technical Expertise Advanced Intermediate

HPLC-MS/MS Protocol for this compound Quantification

Sample Preparation Procedure

The sample preparation protocol for this compound analysis using HPLC-MS/MS employs liquid-liquid extraction (LLE), which effectively concentrates the analyte while removing interfering matrix components. Begin by thawing frozen plasma samples at room temperature and vortex mixing to ensure homogeneity. Precisely pipette 50 μL of plasma into polypropylene microtubes, followed by addition of 20 μL of internal standard working solution (typically a stable isotope-labeled this compound analog or structural analog such as voriconazole at 200 ng/mL) [1]. Add 100 μL of 0.1% formic acid to enhance protein precipitation, then introduce 1.2 mL of extraction solvent (ethyl acetate:n-hexane, 80:20, v/v) [1].

Vortex mix the samples vigorously for 10 minutes to ensure complete extraction, then centrifuge at 14,000 rpm for 10 minutes to achieve phase separation [1]. Carefully transfer 1 mL of the organic supernatant to a new microtube, taking care to avoid disturbing the protein interphase. Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C, then reconstitute the residue with 300 μL of 90% methanol [1]. Vortex mix thoroughly for 30 seconds to ensure complete dissolution, then transfer to appropriate vials for analysis. A 6 μL aliquot is typically injected into the HPLC-MS/MS system [1].

Instrumental Configuration and Analysis

Chromatographic separation is achieved using a Phenomenex Cadenza CD-C18 column (150 × 3.0 mm, 3 μm) or equivalent maintained at 40°C [1]. The mobile phase consists of 10 mM ammonium acetate in water and methanol (5:95, v/v) delivered in isocratic mode at a flow rate of 0.4 mL/min [1]. Under these conditions, this compound typically elutes at approximately 2.3 minutes, though optimal separation conditions should be established during method development [1].

Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity [1]. The following table summarizes suggested MS parameters:

Table 2: HPLC-MS/MS Instrument Parameters for this compound Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI+)
Curtain Gas 20 L/h [1]
Collision Gas 6 L/h [1]
Ion Spray Voltage 5500 V
Source Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 60 psi
This compound MRM Transition 285.2→193.1 (quantifier) [1]
Collision Energy 45 V [1]
Declustering Potential 51 V [1]

The following workflow diagram illustrates the complete HPLC-MS/MS analytical procedure:

G cluster_HPLC HPLC Parameters cluster_MS MS/MS Parameters Plasma Sample (50 µL) Plasma Sample (50 µL) Add Internal Standard Add Internal Standard Plasma Sample (50 µL)->Add Internal Standard Add 0.1% Formic Acid Add 0.1% Formic Acid Add Internal Standard->Add 0.1% Formic Acid LLE with Ethyl Acetate:n-Hexane LLE with Ethyl Acetate:n-Hexane Add 0.1% Formic Acid->LLE with Ethyl Acetate:n-Hexane Centrifuge (14,000 rpm, 10 min) Centrifuge (14,000 rpm, 10 min) LLE with Ethyl Acetate:n-Hexane->Centrifuge (14,000 rpm, 10 min) Collect Organic Layer Collect Organic Layer Centrifuge (14,000 rpm, 10 min)->Collect Organic Layer Evaporate under N₂ at 40°C Evaporate under N₂ at 40°C Collect Organic Layer->Evaporate under N₂ at 40°C Reconstitute in 90% Methanol Reconstitute in 90% Methanol Evaporate under N₂ at 40°C->Reconstitute in 90% Methanol HPLC-MS/MS Analysis HPLC-MS/MS Analysis Reconstitute in 90% Methanol->HPLC-MS/MS Analysis Data Processing Data Processing HPLC-MS/MS Analysis->Data Processing HPLC Conditions HPLC Conditions HPLC Conditions->HPLC-MS/MS Analysis MS/MS Conditions MS/MS Conditions MS/MS Conditions->HPLC-MS/MS Analysis Column: C18 (150×3.0mm, 3µm) Column: C18 (150×3.0mm, 3µm) Mobile Phase: 10mM Ammonium Acetate:MeOH (5:95) Mobile Phase: 10mM Ammonium Acetate:MeOH (5:95) Flow Rate: 0.4 mL/min Flow Rate: 0.4 mL/min Temperature: 40°C Temperature: 40°C Ionization: ESI+ Ionization: ESI+ MRM Monitoring MRM Monitoring Collision Energy: 45V Collision Energy: 45V

HPLC-UV Protocol for this compound Monitoring

Sample Preparation and Extraction

For laboratories without access to mass spectrometry instrumentation, HPLC-UV provides a reliable alternative for this compound therapeutic monitoring, particularly when expected concentrations fall within the moderate to high ng/mL range. This protocol adapts established benzodiazepine analysis methodologies with modifications optimized for this compound [3]. Begin by aliquoting 800 μL of plasma or urine into clean glass tubes, then add 100 μL of internal standard solution (nitrazepam at 2 μg/mL) [3]. For urine samples, adjust pH to 9.5 using sodium carbonate before extraction to enhance recovery [3].

Add 2 mL of diethyl ether (for plasma) or ethyl acetate (for urine) to each sample, then vortex mix vigorously for 1 minute [3]. Centrifuge at 3000 g for 5 minutes to achieve phase separation, then carefully transfer the organic layer to a new tube. Repeat the extraction procedure with an additional 2 mL of organic solvent, combining the organic phases. Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas at room temperature, then reconstitute the residue with 100 μL of methanol [3]. Vortex mix for 30 seconds to ensure complete dissolution, then inject an appropriate volume (typically 20 μL) into the HPLC system.

Chromatographic Conditions

Chromatographic separation employs a Zorbax SB C18 column (4.6 × 250 mm, 5 μm) or equivalent maintained at room temperature [3]. The mobile phase consists of methanol, phosphate buffer, and water (70:20:10, v/v/v) adjusted to pH 7.5 with phosphoric acid or sodium hydroxide as needed [3]. Deliver the mobile phase in isocratic mode at a flow rate of 1.0 mL/min with UV detection set at 230 nm [3]. Under these conditions, this compound typically elutes at approximately 8-9 minutes, though retention time should be confirmed during method validation [3].

The following table outlines key method characteristics for the HPLC-UV approach:

Table 3: HPLC-UV Method Characteristics for this compound Analysis

Parameter Specification
Linear Range 50-500 ng/mL [3]
Limit of Detection 8.3 ng/mL (plasma) [3]
Limit of Quantification 27.5 ng/mL (plasma) [3]
Intra-day Precision (%CV) 1.77-9.60% [3]
Inter-day Precision (%CV) <15%
Extraction Recovery >70%
Analysis Time 10-15 minutes [3]

Method Validation Protocols

Key Validation Parameters

Rigorous method validation is essential to ensure reliable this compound quantification in biological matrices. The validation protocol should establish analytical specificity by demonstrating no interference from endogenous plasma components, metabolites, or commonly co-administered medications at the retention times of this compound and internal standard [1]. Assess linearity using a minimum of six calibration standards analyzed in triplicate over the anticipated concentration range (e.g., 0.5-300 ng/mL for LC-MS/MS; 50-500 ng/mL for HPLC-UV) with a coefficient of determination (r²) ≥0.99 [1] [3].

Determine accuracy and precision using quality control samples at low, medium, and high concentrations (e.g., 1.5, 100, and 240 ng/mL for LC-MS/MS) with five replicates per concentration for both intra-day and inter-day assessments [1]. Acceptable criteria typically include precision ≤15% CV and accuracy within ±15% of nominal values for all concentrations except the lower limit of quantification (LLOQ), for which ≤20% CV and ±20% accuracy are acceptable [1]. Establish LLOQ as the lowest concentration with signal-to-noise ratio ≥10:1, precision ≤20% CV, and accuracy within ±20% of nominal value [1].

Additional Validation Experiments

Extraction recovery should be evaluated by comparing peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three concentration levels [1]. Recovery should be consistent and preferably >70%, though lower recovery is acceptable if highly reproducible. Assess matrix effects by comparing peak areas of standards spiked into post-extracted blank plasma from at least six different sources with neat standard solutions at equivalent concentrations [1] [2]. The internal standard-normalized matrix factor should demonstrate consistency with CV values generally <15%.

Conduct comprehensive stability studies evaluating:

  • Short-term temperature stability at room temperature for 7 hours [1]
  • Post-preparative stability in autosampler conditions (typically 4-10°C for 24 hours)
  • Freeze-thaw stability through three complete cycles (-70°C to room temperature) [1]
  • Long-term stability at recommended storage temperature (-70°C) for at least 30 days [1]

Acceptable stability requires mean concentration values within ±15% of nominal concentrations.

Therapeutic Monitoring Applications

Clinical Implementation

Implementation of this compound therapeutic monitoring in clinical practice requires careful consideration of sampling protocols, turnaround time requirements, and interpretation guidelines. Trough concentrations (immediately before next dose) are typically most useful for routine monitoring, though peak concentrations (2-4 hours post-dose) may provide additional information in cases of suspected toxicity or unusual pharmacokinetics [3]. The following workflow diagram illustrates the clinical therapeutic monitoring process:

G Patient Administration Patient Administration Sample Collection (2-4h post-dose) Sample Collection (2-4h post-dose) Patient Administration->Sample Collection (2-4h post-dose) Sample Processing Sample Processing Sample Collection (2-4h post-dose)->Sample Processing Analytical Determination Analytical Determination Sample Processing->Analytical Determination Data Interpretation Data Interpretation Analytical Determination->Data Interpretation Clinical Decision Clinical Decision Data Interpretation->Clinical Decision Dosage Adjustment Dosage Adjustment Clinical Decision->Dosage Adjustment Therapeutic Range Established Therapeutic Range Established Therapeutic Range Established->Data Interpretation Patient Clinical Status Patient Clinical Status Patient Clinical Status->Data Interpretation Pharmacokinetic Factors Pharmacokinetic Factors Pharmacokinetic Factors->Data Interpretation Expected Range: 0.1-1.0 µg/mL Expected Range: 0.1-1.0 µg/mL Hepatic Function Hepatic Function Age-Related Metabolism Age-Related Metabolism Drug Interactions Drug Interactions

Data Interpretation and Clinical Correlation

Interpretation of this compound concentrations requires integration of analytical results with clinical context, including patient symptoms, hepatic and renal function, concomitant medications, and treatment duration. While definitive therapeutic and toxic ranges for this compound require establishment through clinical studies, extrapolation from related benzodiazepines suggests a therapeutic range of approximately 100-1000 ng/mL, with concentrations >1500 ng/mL potentially associated with increased sedation and cognitive impairment [3]. However, considerable interindividual variability exists due to factors such as age-dependent metabolism, genetic polymorphisms in metabolic enzymes, and drug-drug interactions.

Particular attention should be paid to patients with impaired hepatic function, as reduced metabolism may lead to drug accumulation and potential toxicity even with standard dosing regimens [3]. Similarly, elderly patients often exhibit reduced clearance, necessitating lower maintenance doses and more frequent monitoring. The presence of active metabolites with extended half-lives may also contribute to pharmacological effects and should be considered when interpreting concentration data. Regular therapeutic monitoring allows for personalized dosing regimens optimized for individual patient characteristics and treatment response, maximizing therapeutic efficacy while minimizing adverse effects.

Troubleshooting and Technical Notes

Common Analytical Challenges

Several technical issues may arise during this compound analysis that can impact data quality and interpretation. Ion suppression in LC-MS/MS methods, often caused by co-eluting matrix components, can be mitigated through improved sample cleanup, chromatographic optimization, or alternative sample preparation approaches such as solid-phase extraction [2]. Inconsistent recovery during liquid-liquid extraction may result from improper pH adjustment, inadequate mixing time, or emulsion formation, which can be addressed by optimizing extraction conditions and incorporating a centrifugation step with sufficient force and duration.

Chromatographic issues such as peak tailing, fronting, or retention time drift may indicate column degradation, mobile phase instability, or inadequate column conditioning. Regular column maintenance, mobile phase replacement, and system suitability tests incorporating quality control standards help maintain optimal performance. For HPLC-UV methods, baseline noise or drift may result from mobile phase contamination, air bubbles in the detector cell, or lamp degradation, requiring mobile phase filtration, degassing, and regular lamp replacement as preventive measures.

Quality Assurance Measures

Implementation of comprehensive quality assurance protocols is essential for maintaining analytical reliability in this compound therapeutic monitoring. Each analytical batch should include:

  • Calibration standards covering the entire quantification range
  • Quality control samples at low, medium, and high concentrations in duplicate
  • Blank samples (without analyte or internal standard)
  • Zero samples (with internal standard only)
  • Matrix blanks from different sources to monitor for interferences

Acceptance criteria typically require ≥75% of calibration standards and ≥67% of quality control samples falling within ±15% of nominal values (±20% at LLOQ). Documentation should include sample preparation records, instrument performance logs, chromatographic data, and result verification by qualified personnel. Participation in external proficiency testing programs and periodic method revalidation ensure ongoing analytical performance and compliance with regulatory standards where applicable.

Conclusion

The analytical protocols described herein provide comprehensive guidance for this compound sample preparation and analysis, supporting reliable therapeutic monitoring in clinical and research settings. The HPLC-MS/MS method offers superior sensitivity and specificity for advanced applications, while the HPLC-UV approach provides a cost-effective alternative for routine monitoring when expected concentrations fall within its operational range. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic optimization, and comprehensive validation, along with appropriate quality control measures to ensure ongoing analytical reliability.

Successful therapeutic monitoring programs extend beyond analytical technicalities to encompass appropriate clinical interpretation of concentration data within the context of individual patient characteristics. Integration of this compound concentration measurements with clinical observation enables truly personalized pharmacotherapy, optimizing treatment outcomes while minimizing adverse effects. As with all benzodiazepines, judicious prescribing practices and regular monitoring remain essential components of responsible this compound therapy, particularly given the potential for tolerance, dependence, and withdrawal phenomena with prolonged use.

References

Uldazepam plasma concentration measurement protocol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Diazepam Plasma Measurement

The choice of analytical technique involves a trade-off between sensitivity, specificity, and accessibility. The following table summarizes two common methodologies.

Feature HPLC with UV Detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by ultraviolet light absorption [1] Separation by chromatography, detection by mass-to-charge ratio of ionized molecules [2]
Sensitivity (LLOQ) ~27.5 ng/mL [1] ~0.5 ng/mL [2]
Analysis Time ~10 minutes per sample [3] ~2.3 minutes per sample [2]
Key Advantages Low cost, wide availability, adequate for therapeutic drug monitoring (TDM) [1] High sensitivity and specificity, requires small sample volume (50 µL) [2]
Key Limitations Lower sensitivity, potential for interference from other plasma components [1] High instrument cost, requires specialized operational expertise [1]
Ideal Use Case Routine TDM where high sensitivity is not critical [3] Research, forensic applications, and situations requiring utmost sensitivity and specificity [2]

Detailed Protocol: HPLC-UV Analysis of Diazepam

This protocol provides a reliable method for the determination of diazepam in human plasma using HPLC-UV, suitable for therapeutic drug monitoring [3] [1].

Reagents and Equipment
  • Analytical Standards: Diazepam and an Internal Standard (IS) such as Nitrazepam or Clozapine [3] [1].
  • Solvents: HPLC-grade methanol, acetonitrile, and ethyl acetate [3] [2].
  • Equipment: HPLC system with UV detector, C18 analytical column (e.g., Phenomenex Cadenza CD-C18, 150 x 3.0 mm, 3µm or similar), centrifuge, vortex mixer, and micropipettes [3] [2] [1].
Sample Preparation (Protein Precipitation)

This is a quick and simple pre-treatment method to remove proteins from plasma [3]. a. Pipette 200 µL of plasma sample into a microcentrifuge tube. b. Add 400 µL of acetonitrile as the precipitating solvent. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Carefully collect the clear supernatant and inject it into the HPLC system.

Instrumental Conditions
  • Mobile Phase: 10 mM Ammonium Acetate in Water : Methanol (5:95, v/v) [2]. Alternatively, a mixture of Methanol : Phosphate Buffer : Water (70:20:10, pH 7.5) can be used [1].
  • Flow Rate: 0.4 mL/min [2].
  • Column Temperature: 40°C [2].
  • Detection Wavelength: 230 nm [1].
  • Injection Volume: 6-20 µL [2] [1].
Method Validation

Before applying the method to real samples, it must be validated. The following table outlines key parameters and acceptance criteria based on international guidelines.

Validation Parameter Target Performance
Linearity Coefficient of determination (r²) ≥ 0.990 over the calibration range (e.g., 50-500 ng/mL for UV) [1].
Precision Coefficient of variation (%CV) ≤ 15% (≤20% at LLOQ) for both intra-day and inter-day measurements [2].
Accuracy Back-calculated concentration within ±15% of the nominal value (±20% at LLOQ) [2].
Lower Limit of Quantification (LLOQ) The lowest standard with a signal-to-noise ratio ≥10, and precision and accuracy within ±20% [2] [1].
Specificity No significant interference from endogenous plasma components at the retention times of diazepam and the IS [1].
Recovery Consistent and reproducible extraction efficiency for the analyte [2].

Workflow Overview: From Sample to Result

The diagram below illustrates the complete end-to-end process for measuring diazepam plasma concentration.

Diazepam Plasma Analysis Workflow start Sample Collection (Plasma in heparin tube) prep Sample Preparation (Protein Precipitation) start->prep Centrifuge analysis HPLC-UV Analysis prep->analysis Inject Supernatant data Data Acquisition & Peak Integration analysis->data Chromatogram calc Concentration Calculation data->calc Peak Area Ratio (Diazepam/IS) report Result & Report calc->report Against Calibration Curve

Application in Research & Clinical Monitoring

Accurate measurement of diazepam plasma levels is crucial in several contexts:

  • Therapeutic Drug Monitoring (TDM): Diazepam has a long half-life (~46 hours) and an active metabolite (nordiazepam) with an even longer half-life (~100 hours), leading to risk of accumulation [3] [4]. TDM is valuable for patients with liver impairment or the elderly to avoid over-sedation [4].
  • Defining Therapeutic Levels: Research using steady-state infusions in animal models suggests the minimal effective plasma concentration for seizure protection can be as low as 70 ng/mL, which is lower than previous estimates from bolus dosing studies [5].
  • Bioequivalence Studies: Highly sensitive methods like LC-MS/MS are used to compare the pharmacokinetics of different diazepam formulations in healthy volunteers [2].

Critical Considerations for Reliable Results

  • Active Metabolites: Diazepam is metabolized to active compounds like nordiazepam, temazepam, and oxazepam. For a complete clinical picture, consider a method that can simultaneously quantify these metabolites [5] [6] [4].
  • Stability: Evaluate the stability of diazepam in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability) to ensure sample integrity [2].
  • Matrix Effects: In LC-MS/MS, components in plasma can suppress or enhance the analyte's signal. This effect must be investigated and mitigated during method development [2].

References

Analytical Techniques for Benzodiazepine Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The core of metabolite identification lies in the combination of high-resolution separation and sensitive mass spectrometric detection. The following techniques are central to this process.

  • Liquid Chromatography (LC): Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used for separating metabolites from a biological matrix. The use of a C18 column is standard. For instance, a Phenomenex Cadenza CD-C18 column (150 × 3.0 mm, 3 µm) has been successfully used for diazepam analysis with an isocratic mobile phase of 10 mM ammonium acetate in water and methanol (5:95, v/v) at a flow rate of 0.4 mL/min [1].
  • Mass Spectrometry (MS): Tandem Mass Spectrometry (MS/MS) is the gold standard for detection and confirmation. An electrospray ionization (ESI) interface operating in positive ion mode is typically employed. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor ion → product ion transitions are monitored for the parent drug and its suspected metabolites [2] [1]. For example, a transition of m/z 285.2 → 193.1 is used for diazepam [1].

The typical workflow for metabolite identification is a sequential process, outlined below.

G Start Start: Biological Sample (Plasma, Urine) Prep Sample Preparation (Solid-Phase Extraction, Liquid-Liquid Extraction) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Detection Metabolite Detection & Identification (MRM Transitions, Retention Times) Analysis->Detection PK Pharmacokinetic Data Analysis (Cmax, Tmax, Half-life, AUC) Detection->PK

Pharmacokinetic Profile of Diazepam and Metabolites

The table below summarizes key pharmacokinetic parameters of diazepam and its major metabolites in human urine after a single 5 mg oral dose, illustrating the detection windows and relative abundance of different metabolites [2].

Analyte Cmax (ng/mL) Tmax (h) Elimination Half-Life (t½z, h) Key Information
Diazepam 2.38 1.93 119.58 Parent drug; first to appear.
Nordiazepam 1.17 100.21 310.58 Primary metabolite; active; long half-life.
Temazepam Glucuronide (TG) 145.61 41.14 200.17 Phase II metabolite; high concentration in urine.
Oxazepam Glucuronide (OG) 101.57 165.86 536.44 Final Phase II metabolite; longest detection window.
  • Note on Detection Window: All analytes were detectable in urine for at least 15 days post-administration, with glucuronide metabolites offering a significantly extended detection window compared to the parent drug [2].

Detailed Protocol for Metabolite Analysis in Urine

This protocol, adapted from studies on diazepam, can be applied to identify metabolites of similar benzodiazepines [2] [3] [1].

Sample Collection and Pretreatment
  • Collection: Collect urine samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and up to 15 days post-dose). Store immediately at -20°C or lower until analysis [2].
  • Thawing: Thaw frozen urine samples at room temperature.
  • Aliquoting: Transfer a 1-10 mL aliquot of urine into a polypropylene tube [2] [3].
Sample Preparation: Solid-Phase Extraction (SPE)

SPE is highly effective for cleaning and concentrating analytes from complex urine matrices [4].

  • Conditioning: Condition a C18 SPE cartridge (e.g., Agilent Bond Elut C18) with methanol followed by water or buffer.
  • Loading: Apply the urine sample to the cartridge.
  • Washing: Wash with a water or a mild buffer solution (e.g., 5-10% methanol in water) to remove interfering impurities.
  • Elution: Elute the target analytes (parent drug and metabolites) using an organic solvent like ethyl acetate, methanol, or acetonitrile.
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dry residue in 100-300 µL of a mobile phase-compatible solvent (e.g., 90% methanol) for LC-MS/MS analysis [1].
Instrumental Analysis: UPLC-MS/MS
  • Chromatography:
    • Column: UPLC C18 column (e.g., 150 × 3.0 mm, 3 µm).
    • Mobile Phase: A) 10 mM Ammonium Acetate in water, B) Methanol.
    • Gradient: Use a gradient program, e.g., from 5% B to 95% B over 5-10 minutes.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C [1].
  • Mass Spectrometry:
    • Ion Source: ESI in positive ion mode.
    • Mode: Multiple Reaction Monitoring (MRM).
    • Key Parameters: Curtain gas (20 L/h), collision gas (6 L/h), ion spray voltage (e.g., 5500 V), source temperature (e.g., 500°C) [1].
    • MRM Transitions: Define specific transitions for the parent drug and expected metabolites (e.g., N-desalkyl, hydroxylated, and glucuronidated metabolites).

Key Considerations for Method Development

  • Phase II Metabolites: Directly targeting glucuronide conjugates (like Temazepam Glucuronide and Oxazepam Glucuronide) is highly advantageous as they are the most abundant urinary metabolites and provide the longest detection window, up to 15 days or more [2].
  • Green Chemistry: When developing sample preparation methods, consider metrics like AGREE and AGREEPrep to minimize environmental impact by reducing solvent use, waste, and energy consumption [5].
  • Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.5 ng/mL for diazepam in plasma), which is crucial for detecting low-abundance metabolites and for conducting pharmacokinetic studies over extended periods [1].

I hope this detailed application note provides a solid foundation for your work on uldazepam. The principles and techniques used for well-characterized benzodiazepines like diazepam are directly applicable.

> Note on this compound Information: The search results did not contain specific experimental data for this compound. The protocols, data, and workflows presented are based on the well-documented metabolic profile of diazepam, which serves as an excellent model for benzodiazepine metabolite identification.

References

Proposed Application Notes: A Framework for Uldazepam Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The stability of a benzodiazepine in biological matrices is critical for generating reliable analytical data in pharmacokinetic and toxicological studies. The following protocol is extrapolated from best practices used for analogous compounds.

1. Key Stability Challenges in Biological Matrices When designing a stability study for a benzodiazepine like Uldazepam, several factors must be considered, as evidenced by studies on diazepam and nordiazepam:

  • pH Sensitivity: Nordiazepam has been shown to undergo a transformation at low pH (pH 3), with about 20% transforming within 12 days. This transformation can be reversed during sample handling, leading to inaccurate quantification [1]. Therefore, the stability of this compound at various pH levels must be tested.
  • Photodegradation: Diazepam tablets are highly susceptible to light, with one study showing over 25% degradation after direct sunlight exposure [2]. This indicates that this compound solutions and processed samples likely require protection from light.
  • Storage Conditions: Long-term storage of diazepam solutions at ambient temperatures can lead to the accumulation of degradation products, such as 2-methylamino-5-chlorobenzophenone (MACB), even if the parent compound's assay remains within specifications [3]. This underscores the need to monitor both the parent drug and its degradants.

2. Experimental Protocol for Stability and Analysis The following is a detailed, generalized protocol that can be adapted for this compound.

2.1. Sample Preparation and Extraction This protocol uses Molecularly Imprinted Solid-Phase Extraction (MISPE), a technique successfully applied for the selective extraction of diazepam and its metabolites [4].

  • Materials: Molecularly Imprinted Polymer (MIP) sorbent (e.g., synthesized using this compound or a structural analog as a template), Oasis HLB or C18 SPE cartridges, acetonitrile, methanol, ammonium acetate or formate buffer (pH 4.5-7.0).
  • Procedure:
    • Enzymatic Hydrolysis (for conjugated metabolites): Add 50 µL of acetate buffer (pH 4.5, 2 M) and 50 µL of β-glucuronidase to 1 mL of biological sample (e.g., urine, plasma). Incubate in a water bath at 56°C for 1.5 hours [4].
    • Precipitation: Centrifuge the hydrolyzed sample at 10,000 rpm for 10 min to remove precipitates.
    • SPE Conditioning: Condition the MIP-SPE cartridge with 1 mL of methanol followed by 1 mL of a buffer (e.g., 0.1 M acetate buffer, pH 4.5).
    • Sample Loading: Dilute the sample supernatant with buffer and load it onto the conditioned cartridge.
    • Washing: Wash with 1 mL of a wash solution (e.g., 25:75 v/v acetonitrile/buffer) to remove interfering compounds.
    • Elution: Elute the analytes with 1-2 mL of an organic solvent, such as acetic acid-methanol (20:80, v/v) [4].
    • Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in an appropriate mobile phase for HPLC analysis.

2.2. Chromatographic Analysis (HPLC-UV/DAD) A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The parameters below are based on methods used for lorazepam and diazepam [5] [6].

  • Apparatus: HPLC system with a Diode Array Detector (DAD) or UV detector.
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Utilize a gradient or isocratic elution.
    • Example Gradient for Lorazepam [5]:
      • Time 0.01 min: 90% Water (0.1% Trifluoroacetic acid) / 10% Acetonitrile (0.1% TFA)
      • Time 10 min: 30% Water / 70% Acetonitrile
    • Example Isocratic for Diazepam [4]: Acetonitrile: acidified water (pH 2 with H₃PO₄): methanol (40:40:20, v/v)
  • Flow Rate: 1.0 - 2.5 mL/min [5] [6].
  • Detection: UV detection at a wavelength suitable for benzodiazepines (e.g., 220-254 nm).
  • Injection Volume: 10-50 µL.
  • Column Temperature: 30°C.

The workflow for the sample preparation and analysis is outlined below:

G start Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis β-glucuronidase, 56°C, 1.5h start->hydrolysis centrifuge Centrifugation 10,000 rpm, 10 min hydrolysis->centrifuge spe Solid-Phase Extraction (MISPE Cartridge) centrifuge->spe load Load Sample spe->load wash Wash with Buffer/Organic Solvent load->wash elute Elute with Acidic Methanol wash->elute evaporate Evaporate to Dryness N₂ Stream elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV/DAD Analysis reconstitute->hplc

Stability Data from Analogous Benzodiazepines

The table below summarizes quantitative stability data for related benzodiazepines, which can inform expectations for this compound.

Table 1: Documented Stability of Analogue Benzodiazepines

Compound Matrix / Formulation Storage Condition Stability Outcome Key Degradant Citation
Nordiazepam Aqueous Solution pH 3, 12 days ~20% Transformation Reversible transformation product [1]
Nordiazepam Aqueous Solution pH 7, 12 days Stable Not detected [1]
Diazepam Injection Solution Ambient, ~10 years Assay & pH within specs MACB exceeded limit after ~2 years [3]
Lorazepam 0.9% NaCl in Syringe 5±3°C & Room Temp Chemically unstable after 2 days Precipitation observed [6]
Lorazepam Oral Solution in ENFit Syringe Ambient (72±4°F), 90 days Concentration within 100±10% Not specified [5]
Diazepam Tablets (Transparent pkg.) Direct Sunlight, 3 days ~28% Degradation Not specified [2]

Method Validation Parameters

To ensure the reliability of the analytical method for this compound, the following validation parameters should be established, based on standards applied to related compounds [5] [6]:

  • Linearity: A calibration curve (e.g., 2-200 µg/mL for lorazepam) with a coefficient of determination (R²) >0.999 [5] [6].
  • Precision: Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 3.04% [6].
  • Accuracy: Percent recovery of 80-120% for the calibration curve standards [5].
  • Stability-Indicating Nature: The method should effectively separate the parent drug from its degradation products, verified by testing samples under stress conditions (acid, base, oxidant) [5] [6].
  • Limit of Detection (LOD) and Quantification (LOQ): Calculated from blank measurements (e.g., LOD = mean blank + 3SD; LOQ = mean blank + 10SD) [6].

Critical Considerations for Protocol Implementation

  • pH Control is Paramount: Based on the evidence for nordiazepam, strictly control the pH of the biological matrix during storage and extraction. Neutral pH (7.0) is generally recommended over acidic conditions to prevent reversible transformations that skew results [1].
  • Implement Light Protection: From sample collection through analysis, protect all samples from light by using amber vials and low-light working conditions to prevent photodegradation [2].
  • Monitor Degradation Products: Stability is not just about the parent compound. Use a stability-indicating method (like HPLC-DAD) to monitor the formation of specific degradants, such as MACB for diazepam-like structures [3].
  • Use Stable Isotope-Labeled IS: Where possible, use a deuterated internal standard (e.g., diazepam-d5) to correct for analyte loss during sample preparation and matrix effects [1].

References

Application Note: Framework for the Determination of Uldazepam in Human Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Benzodiazepines are a class of psychoactive drugs with wide clinical applications. The analysis of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [1] [2]. While methods for common benzodiazepines like diazepam, alprazolam, and clonazepam are well-established [1] [3] [4], specific protocols for Uldazepam are not documented in the current literature.

This document provides a detailed framework for developing and validating a bioanalytical method for this compound in human plasma. The protocol is extrapolated from highly sensitive and selective LC-MS/MS methods used for structurally similar benzodiazepines [1] [5] [4].

Experimental Protocol

2.1. Materials and Reagents

  • Analyte: this compound (working standard, high purity)
  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4 or D5-Diazepam [3]) is strongly recommended.
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Additives: Analytical-grade formic acid (98-100%).
  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

2.2. Equipment

  • Liquid Chromatograph: UPLC or HPLC system capable of gradient elution.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Analytical Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 μm particle size) [4].
  • Centrifuge: Capable of at least 10,000 rpm.
  • Vortex Mixer and Analytical Balances.

2.3. Detailed Procedures

2.3.1. Sample Preparation: Protein Precipitation

  • Step 1: Aliquot. Transfer 100 μL of plasma sample (calibrator, quality control, or study sample) into a microcentrifuge tube.
  • Step 2: Add Internal Standard. Add 20 μL of the IS working solution.
  • Step 3: Precipitate Proteins. Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid [4]. Vortex vigorously for 1-2 minutes.
  • Step 4: Centrifuge. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Step 5: Collect Supernatant. Carefully transfer the clear supernatant to a clean HPLC vial or a 96-well plate for analysis.

2.3.2. Instrumental Analysis: LC-MS/MS

  • Chromatography Conditions:
    • Mobile Phase A: 0.1% Formic acid in water [1] [4].
    • Mobile Phase B: 0.1% Formic acid in acetonitrile [1] [4].
    • Gradient Program: A generic gradient for benzodiazepines can be initialized at 10-26.5% B, rapidly increased to 70-90% B over 3-5 minutes, held, and then re-equilibrated to initial conditions [1] [4].
    • Flow Rate: 0.3 - 0.6 mL/min [1] [4].
    • Column Temperature: 30-40 °C.
    • Injection Volume: 5-10 μL.
  • Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Optimization: The following parameters must be optimized for this compound and the IS using standard solutions:
      • Precursor Ion ([M+H]⁺)
      • Product Ions (at least two for quantifier and qualifier)
      • Fragmentor Voltage
      • Collision Energy (CE)

The following workflow diagrams the complete analytical process and the key parameters requiring optimization during method development.

G Start Start: Plasma Sample Prep Sample Preparation Start->Prep PP Protein Precipitation Prep->PP LC Liquid Chromatography PP->LC IS Add Internal Standard PP->IS MS MS/MS Detection LC->MS Col C18 Column LC->Col MP Mobile Phase: A: 0.1% FA in H₂O B: 0.1% FA in ACN LC->MP Grad Gradient Elution LC->Grad Data Data Analysis MS->Data MRM MRM Mode MS->MRM Opt Optimize Parameters MS->Opt End End: Quantification Data->End ACN Add Cold ACN (0.1% FA) IS->ACN Vortex Vortex Mix ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Pellet Proteins Collect->LC Clear Supernatant Precursor Precursor Ion ([M+H]⁺) Opt->Precursor Product Product Ions (≥2 transitions) Opt->Product Frag Fragmentor Voltage Opt->Frag CE Collision Energy (CE) Opt->CE

Method Validation Parameters

A method developed based on this framework must be validated as per regulatory guidelines (e.g., FDA ICH Q2(R1) [1]) to ensure reliability. The following table summarizes key validation parameters and typical targets based on literature for similar assays [1] [3] [4].

Table 1: Key Method Validation Parameters and Targets

Validation Parameter Description Typical Target (from literature)
Linearity & Range Concentration range where the method provides accurate results. 2.0 - 300 ng/mL for plasma benzodiazepines [1].
Lower Limit of Quantification (LLOQ) Lowest measurable concentration with acceptable precision and accuracy. Signal-to-noise ≥10; Precision (%RSD) ≤20%; Accuracy 80-120% [1] [3].
Precision & Accuracy Intra- and inter-day repeatability of the method. Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy within 85-115% (80-120% at LLOQ) [1].
Selectivity/Specificity Ability to measure analyte unequivocally in the presence of matrix. No interference ≥20% of LLOQ from blank matrix [1].
Matrix Effect Ion suppression/enhancement caused by the sample matrix. %RSD of matrix factor across lots ≤15% [1]. Use of stable IS is critical.
Recovery Extraction efficiency of the analyte from the matrix. Consistent and reproducible recovery; not necessarily 100% [6].
Stability Analyte stability in matrix under various conditions (freeze-thaw, benchtop, etc.). Demonstrate stability under all handling and storage conditions.

Discussion

This protocol provides a foundational framework. The successful development of a validated method for this compound hinges on empirical optimization of several factors:

  • Chromatographic Separation: The gradient program and mobile phase composition must be adjusted to ensure this compound is well-resolved from potential matrix interferences and has an appropriate retention time.
  • MS/MS Parameters: The precursor and product ions for this compound are unknown and must be determined experimentally. This is the most critical step for achieving high sensitivity and specificity.
  • Extraction Efficiency: While protein precipitation is simple and fast, alternative techniques like Solid-Phase Extraction (SPE) [6] or Liquid-Liquid Extraction (LLE) [1] [7] could be explored to improve sample cleanliness and reduce matrix effects, potentially leading to a lower LLOQ.

Troubleshooting

  • High Background Noise: Ensure mobile phases are fresh and of high purity. Check for column contamination; a longer washing step at a high organic percentage may be needed.
  • Ion Suppression: Dilute the sample post-precipitation or switch to a more selective extraction method (e.g., SPE) [6].
  • Poor Peak Shape: Optimize the mobile phase pH or gradient. Condition the column adequately.

Conclusion

This Application Note outlines a comprehensive and adaptable protocol for the development of a bioanalytical method to quantify this compound in human plasma. By leveraging established LC-MS/MS methodologies for benzodiazepines, researchers can systematically optimize this framework to create a specific, sensitive, and robust assay suitable for preclinical and clinical pharmacokinetic studies.


References

Comprehensive Chromatographic Analysis and Method Development Protocols for Uldazepam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uldazepam Analysis

This compound is a benzodiazepine derivative of significant interest in pharmaceutical research and development. The complex nature of benzodiazepine chemistry, including potential conformational chirality and metabolic interconversion, presents unique challenges for analytical scientists. This application note provides detailed protocols for the chromatographic separation, quantification, and validation of this compound methods in various matrices. By integrating both conventional approaches and modern quality-by-design principles, these methods support the entire drug development lifecycle from early discovery through quality control.

The structural similarity of this compound to other benzodiazepines like diazepam allows for adaptation of established chromatographic approaches while accounting for compound-specific characteristics. This document provides comprehensive methodologies developed from systematic evaluation of stationary phases, mobile phase compositions, and detection parameters optimized for benzodiazepine analysis.

Method Development Strategies

Initial Method Scouting

Successful HPLC method development begins with systematic screening of critical parameters to establish baseline separation conditions. For this compound, reverse-phase chromatography typically provides the most robust starting point.

Table 1: Initial Scouting Parameters for this compound Method Development

Parameter Options for Initial Screening Evaluation Criteria
Stationary Phase C18, C8, Phenyl, Cyano Retention factor (k), peak shape, selectivity
Organic Modifier Acetonitrile, Methanol Retention, selectivity, pressure
Buffer pH 2.5, 4.5, 7.0 Retention of ionizable groups, selectivity
Buffer Type Phosphate, Acetate, Formate Compatibility with detection, selectivity
Column Temperature 25°C, 35°C, 45°C Retention, efficiency, selectivity

Modern method development leverages automated column and solvent switching systems to efficiently evaluate these parameters. Systems like the Thermo Scientific Vanquish Method Development Systems with solvent extension kits enable automated scouting of up to 10 solvents per channel, while Viper Method Scouting Kits facilitate screening of multiple column chemistries without manual intervention [1].

Analytical Quality by Design (AQbD) Approach

Implementing AQbD principles ensures robust method performance throughout the method lifecycle. The AQbD workflow systematically identifies and controls critical method parameters:

G ATP Define Analytical Target Profile (ATP) RiskAssessment Risk Assessment ATP->RiskAssessment Screening Screening Design RiskAssessment->Screening Optimization Method Optimization Screening->Optimization DesignSpace Establish Design Space Optimization->DesignSpace Control Continuous Method Monitoring DesignSpace->Control

Figure 1: AQbD Workflow for Robust Method Development

The Analytical Target Profile (ATP) defines method requirements including resolution from known impurities, detection sensitivity, and analysis time. Risk assessment tools (e.g., Ishikawa diagrams) identify critical method parameters, which are systematically evaluated using Design of Experiments (DoE) approaches. The resulting design space establishes proven acceptable ranges for method parameters, providing operational flexibility while maintaining method validity [2] [3].

Advanced Optimization Approaches

For this compound, global retention models based on serially coupled columns with different stationary phases (C18, phenyl, cyano) have demonstrated excellent predictive capability for retention shifts under varied elution conditions, particularly for analytes with a broad polarity range [4].

Detailed Separation Protocols

Reverse-Phase HPLC for this compound in Pharmaceutical Formulations

This method provides a robust approach for quantifying this compound in bulk drug substance and pharmaceutical dosage forms, adapted from validated diazepam methods [5].

Materials and Equipment:

  • HPLC System: UHPLC or HPLC system with PDA or UV-Vis detector
  • Column: C18 (250 × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase: Potassium dihydrogen phosphate buffer (0.05M) : methanol (40:60 v/v)
  • Buffer Preparation: Dissolve 6.8 g potassium dihydrogen phosphate in 1000 mL water, adjust to pH 4.5 with dilute orthophosphoric acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 248 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: 30°C
  • Sample Concentration: 20 μg/mL this compound in diluent

Chromatographic Procedure:

  • Prepare mobile phase by mixing 400 volumes of buffer with 600 volumes of methanol
  • Filter through 0.45 μm membrane and degas by sonication for 10 minutes
  • Equilibrate column with mobile phase for at least 30 minutes at 1.0 mL/min
  • Inject diluted this compound standard and samples
  • Typical retention time for this compound should be approximately 3-4 minutes

Method Validation Parameters:

  • Linearity: 5-30 μg/mL with R² > 0.999
  • Precision: %RSD < 2% for system precision
  • Accuracy: 98-102% recovery
  • Specificity: No interference from excipients or degradation products
  • Robustness: Maintains system suitability with minor changes in pH (±0.2), organic composition (±2%), and temperature (±5°C)
LC-MS/MS Method for Bioanalysis

This highly sensitive method is suitable for quantifying this compound in biological matrices such as plasma, serum, or urine, adapted from established benzodiazepine methods [6] [7].

Materials and Equipment:

  • LC-MS/MS System: HPLC system coupled to tandem mass spectrometer with ESI source
  • Column: C18 (150 × 3.0 mm, 3 μm)
  • Mobile Phase: 10 mM ammonium acetate in water : methanol (5:95, v/v)
  • Flow Rate: 0.4 mL/min
  • Ionization Mode: Positive ion ESI
  • MRM Transitions: this compound specific transitions to be optimized
  • Internal Standard: Stable isotope-labeled this compound or structural analog

Sample Preparation Procedure:

  • Thaw frozen plasma samples at room temperature
  • Aliquot 50 μL of plasma into polypropylene microtube
  • Add 20 μL internal standard working solution (200 ng/mL)
  • Add 100 μL of 0.1% formic acid
  • Add 1.2 mL of ethyl acetate:n-hexane (80:20, v/v)
  • Vortex mix for 10 minutes
  • Centrifuge at 14,000 rpm for 10 minutes
  • Transfer 1 mL of supernatant to new tube
  • Evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 300 μL of 90% methanol
  • Inject 5-10 μL into LC-MS/MS system

Table 2: Validation Summary for LC-MS/MS Bioanalytical Method

Validation Parameter Acceptance Criteria Typical Performance
Linearity Range R² ≥ 0.99 0.5-300 ng/mL
LLOQ S/N ≥ 10, accuracy ±20% 0.5 ng/mL
Accuracy 85-115% of nominal 92-106%
Precision %RSD ≤ 15% ≤ 12%
Matrix Effect %CV ≤ 15% ≤ 10%
Recovery Consistent and reproducible ≥ 85%
Stability ±15% of nominal Stable under all conditions

Method Validation: The method should be validated for selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability according to FDA and ICH guidelines. Lower limit of quantification (LLOQ) should be established with signal-to-noise ratio ≥10 and accuracy within ±20% [7].

Sample Preparation Techniques

Biological Sample Preparation Workflow

Proper sample preparation is critical for reliable this compound quantification in biological matrices. This workflow incorporates both conventional and advanced extraction approaches:

G SampleCollection Sample Collection (Plasma/Urine) EnzymaticHydrolysis Enzymatic Hydrolysis (if needed) SampleCollection->EnzymaticHydrolysis ProteinPrecipitation Protein Precipitation EnzymaticHydrolysis->ProteinPrecipitation Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution Analysis LC Analysis Reconstitution->Analysis

Figure 2: Biological Sample Preparation Workflow

Solid-Phase Extraction (SPE) Using Molecularly Imprinted Polymers

For enhanced selectivity, Molecularly Imprinted Solid-Phase Extraction (MISPE) provides superior extraction efficiency for benzodiazepines. This protocol is adapted from successful applications with diazepam and metabolites [6].

Procedure:

  • MISPE Cartridge Preparation:

    • Pack 50 mg of benzodiazepine-imprinted polymer into empty polypropylene SPE cartridges
    • Condition with 2 × 0.5 mL acetonitrile followed by 0.5 mL of acetonitrile:acetate buffer (30:70, v/v, pH 4.5)
  • Sample Loading:

    • Acidify 0.5 mL of hydrolyzed urine or plasma sample with acetate buffer (pH 4.5)
    • Load onto conditioned MISPE cartridge
  • Washing:

    • Wash with 0.5 mL of acetonitrile:acetate buffer (25:75, v/v, pH 4.5)
  • Elution:

    • Elute this compound with 2 × 0.5 mL of acetic acid:methanol (20:80, v/v)
    • Evaporate eluent to dryness under nitrogen stream
    • Reconstitute in mobile phase for analysis

This MISPE approach demonstrates excellent selectivity for benzodiazepines with recovery rates of 89.0-93.9% and RSD ≤ 8% at concentration levels of 1000 ng/mL [6].

Method Validation

Method validation should be performed according to ICH Q2(R1) guidelines [5] with the following key parameters:

Table 3: Method Validation Protocol and Acceptance Criteria

Parameter Protocol Acceptance Criteria
Specificity Analyze blank matrix, zero sample, and spiked sample No interference ≥ 20% of LLOQ
Linearity Minimum of 6 concentration levels R² ≥ 0.995
Accuracy QC samples at 3 concentrations (n=5) 85-115% recovery
Precision Intra-day (n=5) and inter-day (n=15 over 3 days) %RSD ≤ 15%
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 respectively Precision and accuracy at LOQ ≤ 20%
Robustness Deliberate variations in method parameters System suitability criteria met

For biological methods, additional validation including matrix effects, hemolysis effects, and stability under various storage and processing conditions should be evaluated [7].

Troubleshooting and Technical Notes

Common Chromatographic Issues
  • Poor Peak Shape: Check mobile phase pH, consider adding amine modifiers (0.1% triethylamine) for basic compounds, ensure column is not contaminated
  • Retention Time Drift: Verify mobile phase composition consistency, maintain stable column temperature, ensure adequate column equilibration
  • Low Recovery: Optimize extraction conditions, check for adsorption issues, consider alternative extraction solvents
  • Matrix Effects: Use stable isotope-labeled internal standard, optimize sample clean-up, evaluate different SPE sorbents
Method Transfer Considerations

When transferring methods between laboratories or instruments, conduct system suitability tests and comparative testing using predefined acceptance criteria. Key parameters include resolution, tailing factor, theoretical plates, and retention time reproducibility.

Conclusion

The chromatographic methods detailed in this application note provide robust approaches for this compound analysis in pharmaceutical and biological matrices. By integrating traditional HPLC techniques with modern AQbD principles and advanced detection technologies, these protocols support the entire drug development pipeline from discovery through post-market quality control.

The reverse-phase HPLC method offers a straightforward approach for quality control applications, while the LC-MS/MS bioanalytical method provides the sensitivity and selectivity required for pharmacokinetic studies. Incorporation of selective sample preparation techniques such as MISPE enhances method specificity in complex matrices.

As analytical technologies continue to evolve, implementation of artificial intelligence and machine learning approaches will further streamline method development and optimization processes, reducing development time while enhancing method robustness [4].

References

Uldazepam method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Uldazepam

This compound is a benzodiazepine derivative with documented sedative and anxiolytic effects [1]. Its fundamental chemical information is summarized in the table below.

Property Description
IUPAC Name (2Z)-7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one O-allyloxime [1]
Chemical Formula C₁₈H₁₅Cl₂N₃O [1]
Molar Mass 360.24 g·mol⁻¹ [1]
CAS Number 29580-71-2 [1]
Effect Sedative and anxiolytic [1]

Standard Method Validation Parameters

For any analytical procedure used in pharmaceutical analysis, validation is a regulatory requirement to prove it is suitable for its intended purpose [2] [3]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters [4] [2] [3].

The workflow below illustrates the core parameters and their logical relationships in the method validation life cycle.

Start Method Validation P1 Specificity Start->P1 P2 Linearity & Range Start->P2 P3 Accuracy Start->P3 P4 Precision Start->P4 P5 LOD & LOQ Start->P5 P6 Robustness Start->P6 Repeatability Repeatability P4:s->Repeatability:n IntermediatePrecision Intermediate Precision P4:s->IntermediatePrecision:n Reproducibility Reproducibility P4:s->Reproducibility:n

The following table details the objectives and recommended methodologies for assessing each of these parameters, which would apply to a method for this compound [4] [2] [5].

| Parameter | Objective | Recommended Methodology & Protocol | | :--- | :--- | :--- | | Specificity | To unequivocally assess the analyte (this compound) in the presence of potential interferences like impurities, degradants, or excipients [4] [2]. | 1. Forced Degradation: Stress the sample under conditions like acid/base, heat, light, and oxidation. 2. Chromatographic Analysis: Inject stressed samples and demonstrate that the this compound peak is pure and baseline-resolved from all degradation peaks [4]. Peak purity tools (e.g., DAD or MS) confirm a single component. | | Linearity & Range | To demonstrate that the test method produces results directly proportional to this compound concentration within a specified range [2]. | 1. Preparation: Prepare a minimum of 5 concentrations spanning the claimed range (e.g., 50-150% of test concentration). 2. Analysis & Calculation: Inject each solution in triplicate. Plot mean response vs. concentration and perform linear regression. A correlation coefficient (r) of ≥ 0.999 is typically expected [6]. | | Accuracy | To measure the closeness of test results to the true value of this compound [2]. | 1. Recovery Study: Spike a placebo with known quantities of this compound at multiple levels (e.g., 80%, 100%, 120%). 2. Calculation: Analyze and calculate the percentage recovery. Mean recovery of 98-102% is a typical target for the assay level [6] [2]. | | Precision | To measure the degree of scatter in results under normal or varied conditions [2]. | 1. Repeatability: Analyze multiple preparations (n=6) of a single batch by one analyst on one day. Acceptance: RSD ≤ 2.0% for HPLC assay [4] [2].

2. Intermediate Precision: Repeat the assay on a different day, with a different analyst and instrument. Acceptance: No significant statistical difference between results from both analysts [2]. | | LOD & LOQ | To determine the lowest amount of this compound that can be detected (LOD) or quantified (LOQ) with acceptable accuracy and precision [2]. | Based on Signal-to-Noise: Typically, a S/N ratio of 3:1 for LOD and 10:1 for LOQ is used. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve [2]. | | Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Deliberate Variation: Vary parameters like mobile phase pH (±0.2), composition (±2-3%), column temperature (±2-3°C), flow rate (±10%), and different columns. Monitor System Suitability Test (SST) parameters to ensure consistent performance [2]. |

System Suitability Testing (SST)

System suitability tests verify that the analytical system is performing adequately at the time of the analysis. Parameters are established during method validation [4] [2]. Before any analytical run, a standard preparation is injected, and key parameters are checked against pre-defined criteria, as outlined in the workflow below.

Start System Suitability Test (SST) Step1 Inject Standard Solution (5-6 Replicates) Start->Step1 Step2 Calculate Key Parameters Step1->Step2 Step3 Compare to Pre-set Criteria Step2->Step3 Step4 Proceed with Sample Analysis Step3->Step4 All Criteria Met Step5 Troubleshoot System Step3->Step5 Criteria Not Met

A Path Forward for this compound Analysis

Since specific validated methods for this compound are not publicly available, you would need to develop one. A robust strategy would be to use a reversed-phase HPLC (RP-HPLC) method with a C18 column and UV detection, which is standard for benzodiazepine analysis [7] [4]. The process involves:

  • Method Development: Optimizing the mobile phase (e.g., buffer and organic modifier ratio), pH, column temperature, and flow rate to achieve good separation and peak shape for this compound.
  • Method Validation: Once a promising method is developed, you would execute the comprehensive validation protocol detailed above.

References

Proposed Green Analytical Framework for Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

The following approach is adapted from green analytical methods used for the analysis of diazepam, a structurally related benzodiazepine. The core principle is to minimize environmental impact by reducing solvent use, opting for less hazardous chemicals, and streamlining the sample preparation process [1].

The workflow below outlines the main stages of this proposed green analytical method.

Start Start: Prepared Sample PP Protein Precipitation Start->PP Inj HPLC-UV Injection PP->Inj Sep Chromatographic Separation Inj->Sep Det UV Detection Sep->Det Data Data Analysis Det->Data End End: Result Data->End

Detailed Experimental Protocol

This protocol is designed to be rapid, miniaturized, and to use greener chemicals where possible.

1. Reagents and Materials

  • Analytical Standards: Uldazepam and its major metabolite (if known). Note: A certified standard is required but availability is unclear.
  • Internal Standard: Clozapine has been successfully used for similar applications [1].
  • Precipitation Solvent: Acetonitrile or Acetone, both of which have favorable green chemistry profiles compared to other solvents [1].
  • Acidifying Agent: Trichloroacetic acid (TCA) or Formic Acid.
  • Salting-out Agent: Zinc Sulfate heptahydrate (ZnSO₄).
  • Mobile Phase: A mixture of Acetonitrile and a mild aqueous buffer (e.g., 10 mM ammonium acetate) is recommended over methanol-based phases for faster analysis and lower backpressure [1].

2. Instrumentation and Conditions This method is based on an HPLC-UV platform for its accessibility and cost-effectiveness.

  • HPLC System: Agilent 1100/1200 Series or equivalent, with a quaternary pump and autosampler.
  • Detector: UV-Vis Detector.
  • Column: Phenomenex core-shell C18 or PFP column (e.g., 150 x 4.6 mm, 2.7 µm). Core-shell particles offer higher efficiency with lower solvent consumption [1].
  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate in water (e.g., 65:35, v/v). The exact ratio requires optimization for this compound.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 230-254 nm).
  • Run Time: < 10 minutes (aiming for a fast analysis).

3. Sample Preparation Procedure (Miniaturized Protein Precipitation) This is a key step for reducing solvent use and simplifying the process.

  • Piperette 100 µL of human plasma (or other biological matrix) into a micro-centrifuge tube.
  • Add 10 µL of the internal standard working solution (e.g., Clozapine at 10 µg/mL).
  • Add 10 µL of a 0.1% formic acid or TCA solution to aid protein denaturation.
  • Vortex the mixture for 30 seconds.
  • Add 300 µL of ice-cold acetonitrile as the precipitation solvent.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer 200 µL of the clean supernatant to an HPLC vial for analysis.

Method Validation and Green Assessment

Once developed, the method must be validated. The table below summarizes the target performance characteristics and a preliminary greenness assessment.

Table 1: Target Method Validation Parameters and Greenness Metrics

Parameter Target Specification Adapted from
Linearity Range 5 - 500 ng/mL (to be confirmed) [1]
Lower Limit of Quantification (LLOQ) ≤ 5 ng/mL (Signal/Noise ≥ 10) [1]
Accuracy (%) 85-115% (100% at LLOQ) [1]
Precision (% RSD) < 15% (20% at LLOQ) [1]
Recovery (%) Consistent and >70% [1]
Analysis Time < 10 minutes [1]
Solvent Waste per Run ~ 10 mL [1]
Hazardous Reagents Minimal use; Acetonitrile is preferred over more toxic solvents. [1]

The greenness of the final method should be quantitatively evaluated using metric tools such as AGREE (Analytical GREEnness Metric) and AGREEPrep (for sample preparation) [1]. The streamlined sample preparation and efficient chromatography described here are designed to achieve high scores.

Important Considerations and Limitations

  • Lack of this compound-Specific Data: This protocol is entirely based on analogies with other benzodiazepines like diazepam. Critical parameters such as the chromatographic retention time, optimal UV wavelength, and stability profile for this compound are unknown and must be determined experimentally.
  • Metabolite Interference: The behavior of this compound's metabolites in this system is unknown. Method specificity must be rigorously tested.
  • Standard Availability: The development and application of this method are contingent upon the commercial availability of a high-purity this compound standard.

Future Research Directions

To advance green analytical methods for this compound, future work could focus on:

  • Micro-Sampling: Exploring the use of dried blood spots or volumetric absorptive micro-sampling to minimize biological sample volumes.
  • Alternative Green Solvents: Investigating solvents like Cyrene or ethyl acetate as replacements for acetonitrile.
  • Direct Injection Techniques: Developing turbulent flow or online SPE chromatography to eliminate the sample preparation step entirely.

References

CYP450 Metabolism of Diazepam: A Model for Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Diazepam's metabolism involves multiple cytochrome P450 enzymes, making it an excellent model for understanding potential metabolic pathways and interaction risks for related benzodiazepines [1] [2].

Metabolic Feature Details
Primary Metabolizing Enzymes CYP3A4, CYP2C19 [1] [2]
Secondary Metabolizing Enzymes CYP2C9, CYP2B6, CYP3A5 [1]
Key Active Metabolites Desmethyldiazepam (Nordiazepam), Temazepam [1] [2]
Metabolite Elimination Glucuronide conjugation (Phase II metabolism) [2]

The following diagram outlines the primary metabolic pathway of diazepam, illustrating the enzymes involved and the resulting active metabolites:

G Diazepam Diazepam Temazepam Temazepam Diazepam->Temazepam Hydroxylation (via CYP3A4) Desmethyldiazepam Desmethyldiazepam Diazepam->Desmethyldiazepam N-demethylation (via CYP3A4, CYP2C19) CYP3A4 CYP3A4 CYP2C19 CYP2C19 Oxazepam Oxazepam Temazepam->Oxazepam Glucuronide_Conjugation Glucuronide_Conjugation Temazepam->Glucuronide_Conjugation Phase II Desmethyldiazepam->Oxazepam Oxazepam->Glucuronide_Conjugation Phase II Inactive_Conjugates Inactive_Conjugates Glucuronide_Conjugation->Inactive_Conjugates

Diagram 1: Primary metabolic pathway of Diazepam, highlighting the role of CYP450 enzymes in generating active metabolites that are subsequently inactivated via conjugation.

Potential Drug Interactions with Diazepam

Interactions can occur when a drug is co-administered with an inhibitor or inducer of the enzymes responsible for its metabolism. The tables below summarize common perpetrators and the clinical consequences.

Enzyme Inhibitors (May ↑ Diazepam Levels) Inducers (May ↓ Diazepam Levels)
CYP2C19 Fluvoxamine, Omeprazole, Isoniazid, Cimetidine [3] [1] [4] Carbamazepine, Phenytoin, Rifampin [3] [1]
CYP3A4 Clarithromycin, Ketoconazole, Itraconazole, Ritonavir, Grapefruit juice [3] Carbamazepine, Rifampin, St. John's Wort, Phenobarbital [3]
Interaction Type Clinical Consequence Management Strategy
Enzyme Inhibition Increased and prolonged sedation, ataxia, respiratory depression [3] [1] Monitor for CNS depression; consider dose reduction or alternative agent.
Enzyme Induction Reduced therapeutic efficacy, potential for withdrawal or breakthrough symptoms [3] May require dose increase; monitor drug levels if possible.
Additive Pharmacodynamics Enhanced sedative effects with alcohol, opioids, or other sedatives [5] Avoid combination or implement strict monitoring and patient counseling.

Experimental Protocols for Investigating Metabolism

For researchers characterizing a new or less-studied benzodiazepine, the following experimental approaches are standard in the field.

1. In Vitro Metabolic Stability and Phenotyping

  • Objective: Identify which CYP enzymes are involved in the drug's metabolism.
  • Methodology:
    • Recombinant CYP Enzymes: Incubate the drug with individual human recombinant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
    • Chemical Inhibition: Incubate the drug in human liver microsomes with selective chemical inhibitors for each CYP enzyme (e.g., Ketoconazole for CYP3A4).
    • Correlation Analysis: Measure the drug's metabolic rate across a panel of human liver microsomes and correlate it with the known activity of specific CYP enzymes [6].
  • Measurement: Use LC-MS/MS to quantify the parent drug depletion and formation of major metabolites over time.

2. Assessing Enzyme Inhibition Potential

  • Objective: Determine if the benzodiazepine can inhibit key CYP enzymes, posing a risk as a perpetrator in drug interactions.
  • Methodology: Conduct human liver microsome assays using probe substrates specific to each major CYP enzyme (e.g., Tolbutamide for CYP2C9, Dextromethorphan for CYP2D6) in the presence and absence of the test benzodiazepine [6].
  • Data Analysis: Calculate the IC₅₀ value (concentration that inhibits 50% of enzyme activity) to classify inhibition potency (strong, moderate, weak).

The workflow for these in vitro experiments is summarized below:

G Start Start MetabolicPhenotyping Metabolic Phenotyping Start->MetabolicPhenotyping InhibitionPotential Enzyme Inhibition Potential Start->InhibitionPotential Assay1 A. Recombinant CYP Enzymes MetabolicPhenotyping->Assay1 Assay2 B. Chemical Inhibition MetabolicPhenotyping->Assay2 Assay3 C. Correlation Analysis MetabolicPhenotyping->Assay3 HLM_Assay Human Liver Microsome Assay with Probe Substrates InhibitionPotential->HLM_Assay InVivoValidation In Vivo Validation IC50_Calc IC₅₀ Calculation & Potency Classification HLM_Assay->IC50_Calc IC50_Calc->InVivoValidation If needed

Diagram 2: A workflow for in vitro assessment of drug metabolism and interaction potential, from initial phenotyping to inhibition studies.

Key Considerations for Researchers

  • Genetic Polymorphisms: CYP2C19 is highly polymorphic. Poor metabolizer phenotypes can significantly alter drug exposure, a critical factor in clinical trial design and personalized medicine [3] [1].
  • Protocol Design: When studying a compound like Uldazepam, begin with broad CYP phenotyping screens (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5) before focusing on the most relevant pathways.

References

Plasma Protein Binding of Diazepam: Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

What is the plasma protein binding percentage of Diazepam and how can it vary? Diazepam is highly bound to plasma proteins, primarily albumin [1]. The established plasma protein binding in healthy, normal subjects is 98.5% ± 0.4% (at a concentration of 1 µg/ml) [2]. This means only a very small fraction (1-2%) of the drug is free and pharmacologically active. This high binding is a critical factor in its distribution and effect [3] [1].

The table below summarizes the quantitative data on how Diazepam binding changes under specific conditions.

Subject Population / Condition Diazepam Protein Binding (%) Key Influencing Factor
Healthy, Normal Subjects (at 1 µg/ml) 98.5 ± 0.4 [2] Baseline albumin levels [2].
Chronic Alcoholic Subjects (with hypoalbuminemia) 97.8 ± 1.2 [2] Decreased albumin concentration [2].
Neonates & Infants (Age: Birth to 1 year) Significantly decreased (Unbound fraction 3-4x higher than adults) [4] [5] Immature hepatic and renal function, lower levels of plasma proteins and albumin [4].

Experimental Protocols for Determining Plasma Protein Binding

What is a standard methodology for studying plasma protein binding? The following protocol is adapted from the research on Diazepam and Tolbutamide binding in chronic alcoholics [2].

  • 1. Principle: Equilibrium dialysis is used to separate protein-bound and unbound drug fractions across a semi-permeable membrane at physiological temperature.
  • 2. Sample Preparation: Pooled human plasma samples from different donor groups (e.g., normal vs. alcoholic, or different age brackets) [2] [4].
  • 3. Drug Spiking: Spike plasma samples with the drug (e.g., Diazepam) across a relevant concentration range (e.g., 1 to 10 µg/ml) [2].
  • 4. Dialysis:
    • Place spiked plasma in one chamber separated by a dialysis membrane from a buffer solution.
    • Perform dialysis at a controlled 37°C [2].
  • 5. Quantification:
    • After equilibrium is reached, measure the drug concentration in both the buffer (unbound fraction) and plasma (total) chambers.
    • Use a validated analytical method (e.g., HPLC-MS).
  • 6. Data Analysis: Calculate the percentage of drug bound to plasma proteins.
  • Key Troubleshooting Tips:
    • Temperature Control: Maintain a consistent 37°C, as temperature fluctuations can affect equilibrium [2].
    • pH and Buffer: Use a physiologically relevant buffer (e.g., phosphate-buffered saline) to maintain a pH of 7.4.
    • Donor Variability: Use pooled plasma samples to account for individual variations in protein levels [4].

Conceptual Workflow: Impact of Altered Protein Binding

The relationship between plasma protein levels, binding, and pharmacological effect is complex. The diagram below illustrates the logical cascade of how a condition like hypoalbuminemia can influence drug safety and efficacy.

G Start Clinical Condition (e.g., Chronic Alcoholism, Liver Disease) A Decreased Plasma Protein/ Albumin Concentration Start->A B Reduced Plasma Protein Binding of Drug A->B C Increased Free (Unbound) Drug Fraction B->C D Altered Drug Disposition: ↑ Volume of Distribution ↑ Clearance C->D E Enhanced Pharmacologic & Toxicologic Effects D->E F Potential Clinical Outcome: Increased incidence of side effects (e.g., drowsiness from Diazepam) E->F

Frequently Asked Questions (FAQs)

Q1: Why does age significantly impact the plasma protein binding of Diazepam in infants? A1: Neonates and infants under one year of age have physiologically lower concentrations of plasma proteins, especially albumin [4]. This leads to a three- to fourfold increase in the unbound (free) fraction of highly protein-bound drugs like Diazepam, potentially increasing the drug's effects and toxicity risk even at standard doses [4] [5].

Q2: Are there other drugs where these protein binding considerations are critical? A2: Yes, the principle applies to any highly protein-bound drug. The search results highlight similar binding concerns for Tolbutamide (an antidiabetic drug) and Cyclosporine (an immunosuppressant), which also show increased unbound fractions in pediatric populations or patients with altered protein levels [2] [4].

Q3: What is the relevance of Acyl-CoA Binding Protein (ACBP)/Diazepam Binding Inhibitor (DBI) to my research on Diazepam? A3: It is important not to confuse the drug Diazepam with the endogenous protein Diazepam Binding Inhibitor (DBI). DBI is a naturally occurring protein in the human body that interacts with GABA-A receptors and is involved in lipid metabolism and autophagy [6] [7] [8]. It is a distinct entity from the pharmaceutical compound Diazepam.

References

Pharmacokinetics & Clinical Management of Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The key to managing accumulation lies in understanding the pharmacokinetics of diazepam and its major active metabolite, nordiazepam (N-desmethyldiazepam or DMDZ). The following table summarizes the core quantitative data you need for easy comparison.

Parameter Diazepam Nordiazepam (Active Metabolite)
Primary Metabolic Pathway CYP2C19, CYP3A4 [1] [2] Further metabolized to oxazepam [2]
Average Half-Life ~46 hours (oral) [1] ~100 hours [1]
Elderly Population Half-Life 86 hours (vs. 31 in young) [3] 80 hours (vs. 40 in young) [3]
Protein Binding 98-99% [1] [2] [4] High (major metabolite) [3]
Therapeutic Monitoring (DZP + NDZP) 100–2500 ng/mL (laboratory warning threshold: 3000 ng/mL) [5]

Key clinical implications from this data include:

  • Elderly Patients: Age significantly reduces clearance. One study found steady-state concentrations were 30-35% higher in the elderly, with half-lives dramatically prolonged. This necessitates lower doses and longer intervals [3].
  • Enhanced Elimination in Overdose: For life-threatening overdoses, the Molecular Adsorbents Recirculating System (MARS), an albumin dialysis system, has been used successfully to enhance elimination, given diazepam's high protein binding [4].
  • Tolerance Development: Preclinical research indicates that prolonged diazepam exposure can trigger a signaling cascade leading to GABAA receptor internalization and a loss of inhibitory synapses, which may underpin the development of pharmacological tolerance [6].

Analytical Method for Therapeutic Drug Monitoring

For accurate therapeutic drug monitoring (TDM) of diazepam and nordiazepam, a robust analytical method is essential. The following workflow outlines a recently developed green, rapid, and miniaturized HPLC-UV method [5].

start Start Sample Prep plasma Human Plasma Sample start->plasma ppt Protein Precipitation plasma->ppt Add TCA/ZnSO4 in ACN cent Centrifugation ppt->cent inj Inject Supernatant cent->inj hplc HPLC-UV Analysis inj->hplc sep Chromatographic Separation hplc->sep PFP Column Methanol/Water Mobile Phase det UV Detection (230 nm) sep->det end Data Analysis det->end

Detailed Protocol [5]:

  • Sample Preparation (Protein Precipitation):

    • Use 200 µL of human plasma.
    • Precipitate proteins with 400 µL of a precipitant solution (e.g., Trichloroacetic acid (TCA) / Zinc Sulfate (ZnSO₄) in Acetonitrile (ACN)).
    • Vortex mix vigorously for 1 minute.
    • Centrifuge at 14,000 rpm for 5 minutes.
    • The resulting supernatant is directly injected into the HPLC system.
  • HPLC-UV Analysis:

    • Column: Core-shell Pentafluorophenyl (PFP) column (e.g., 100 mm x 4.6 mm, 2.6 µm).
    • Mobile Phase: Methanol and Water.
    • Gradient: Programmed from 50:50 (v/v) Methanol/Water to 95:5 (v/v) over 7 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 230 nm.
    • Retention Times: Nordiazepam ~3.2 minutes, Diazepam ~5.5 minutes.

This method is validated with high precision and accuracy, and recovery rates for diazepam and nordiazepam are between 98.5% and 106.6% [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why does diazepam have a prolonged effect compared to some other benzodiazepines? The prolonged action is primarily due to the long half-life of its active metabolite, nordiazepam, which can exceed 100 hours. With multiple doses, both the parent drug and the metabolite accumulate, leading to an extended terminal elimination phase [1] [2].

Q2: What is a key signaling mechanism behind tolerance to diazepam's effects? Research suggests that prolonged diazepam exposure activates a metabotropic signaling pathway downstream of GABAA receptors. This involves phospholipase Cδ (PLCδ), mobilization of intracellular calcium, and activation of the phosphatase calcineurin, ultimately leading to GABAA receptor dephosphorylation, internalization, and synaptic disassembly [6]. The following diagram illustrates this pathway.

dzp Prolonged Diazepam Exposure enhance Enhanced GABA_A Receptor Activity dzp->enhance plcd PLCδ Activation enhance->plcd ca Intracellular Ca²⁺ Mobilization plcd->ca calcineurin Calcineurin Activation ca->calcineurin dephos GABA_A R Dephosphorylation calcineurin->dephos internalize Receptor Internalization dephos->internalize tolerance Synaptic Disassembly & Behavioral Tolerance internalize->tolerance

Q3: What are the critical considerations for dosing diazepam in elderly patients? Elderly patients experience significantly slower elimination. Studies show half-lives can be more than double those in younger individuals. Dosing must be conservative—using the lowest effective dose for the shortest duration—and clinicians should be vigilant for signs of excessive accumulation like prolonged sedation, confusion, and impaired motor coordination [3] [1].

References

Uldazepam analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Benzodiazepines: A Template

While uldazepam-specific data is limited, the methodologies for other benzodiazepines are well-documented. The table below summarizes key analytical techniques that can serve as a template.

Analyte Technique Key Sample Preparation Linear Range Limit of Quantification (LOQ) Application/Note
Diazepam [1] HPLC-MS/MS Liquid-Liquid Extraction (LLE) with ethyl acetate: n-hexane 0.5 - 300 ng/mL 0.5 ng/mL Pharmacokinetic study; uses 50 µL of human plasma
Diazepam [2] HPLC-UV Protein Precipitation (Trichloroacetic acid, ZnSO₄) 50 - 5000 ng/mL Not Specified Therapeutic Drug Monitoring (Diazepam & Nordiazepam)
5 Benzodiazepines* [3] LC-MS/MS Liquid-Liquid Extraction (LLE) 2 - 300 ng/mL 6 ng/mL Multi-analyte method for drug abuse testing in human urine
Diazepam [4] UPLC-MS/MS Magnetic Dispersive Solid-Phase Extraction (MDSPE) with Fe₃O₄@SiO₂-PSA 0.1 - 10 μg/L 0.50 μg/kg Detection in complex matrices (aquatic products); emphasizes green chemistry
Diazepam [5] RP-HPLC (UV) Dilution and filtration 2 - 20 μg/mL 2.72 μg/mL Analysis of pharmaceutical dosage forms

*Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam

Experimental Protocols: Key Considerations

Based on the search results, here are detailed methodologies and critical factors for developing a robust analytical method.

Sample Preparation: Removing Interferences

The choice of sample clean-up is crucial to remove matrix interferences and protect your instrumentation [6].

  • Liquid-Liquid Extraction (LLE): A common, robust method.
    • Protocol from Literature [1]: To 50 µL of plasma, add internal standard, 100 µL of 0.1% formic acid, and 1.2 mL of ethyl acetate:n-hexane (80:20, v/v). Vortex for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant, evaporate under nitrogen gas, and reconstitute the residue in 90% methanol for injection.
  • Protein Precipitation: A simpler, faster alternative.
    • Protocol from Literature [2]: Precipitate proteins in plasma using reagents like trichloroacetic acid (TCA) or zinc sulfate (ZnSO₄) in acetonitrile. Vortex and centrifuge, then inject the clear supernatant.
  • Advanced Techniques:
    • Magnetic Dispersive Solid-Phase Extraction (MDSPE) [4]: This modern approach uses functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-PSA) to adsorb interfering matrix components. After vortexing, the beads are separated with a magnet, and the purified extract is directly analyzed. This method reduces solvent use and processing time.
Chromatographic Separation: Achieving Resolution

The core of resolving analytes from each other and from interferences lies in the chromatographic conditions.

  • HPLC-UV Method for Diazepam & Metabolite [2]:
    • Column: Core-shell C18 column (100 x 4.6 mm, 2.6 µm).
    • Mobile Phase: Phosphate buffer (pH 7.4) : Acetonitrile (55:45, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 230 nm.
    • Runtime: ~6 minutes.
  • UPLC-MS/MS Method for Multi-Analyte Detection [3]:
    • Column: C18 reverse-phase column.
    • Mobile Phase: (A) 0.1% formic acid in 5% acetonitrile / (B) 0.1% formic acid in 95% acetonitrile.
    • Elution: Gradient mode.
    • Flow Rate: 0.6 mL/min.

Method Development Workflow

The following diagram outlines a logical workflow for developing and troubleshooting an analytical method, from sample intake to final quantification.

G cluster_1 Troubleshooting Loops Start Start: Sample Intake SamplePrep Sample Preparation Start->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis PrepCheck Check: - Recovery - Matrix Effects SamplePrep->PrepCheck  Issues? DataReview Data Review InstrumentalAnalysis->DataReview AnalysisCheck Check: - Peak Shape - Retention Time - Signal InstrumentalAnalysis->AnalysisCheck  Issues? End End: Reliable Quantification DataReview->End DataCheck Check: - Linearity - Accuracy - Precision DataReview->DataCheck  Issues?

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression in my LC-MS/MS method for benzodiazepines? A: Signal suppression is often caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte [3]. To resolve this:

  • Improve Sample Clean-up: Switch from protein precipitation to LLE or a selective SPE/MDSPE method to remove more interferents [4].
  • Optimize Chromatography: Adjust the gradient to better separate the analyte from the matrix interference region.
  • Use Internal Standards: A stable isotope-labeled internal standard is the best practice to correct for matrix effects [3].

Q2: My method has poor reproducibility and accuracy. Where should I start troubleshooting? A: Begin by investigating the sample preparation recovery and consistency [6].

  • Check Extraction Efficiency: Ensure your extraction procedure (LLE, SPE) is consistent. Vortex and centrifuge times should be strictly controlled [1].
  • Verify Internal Standard: Confirm that the internal standard is added correctly and is behaving similarly to the analyte.
  • Review Calibrators and QCs: Prepare fresh calibration standards and quality control samples to rule out solution degradation.

Q3: I am developing a method for a new benzodiazepine (like this compound) where no standard protocol exists. What is a good strategy? A: Use the methods for well-characterized benzodiazepines as a starting point [2] [1] [3].

  • Start with a Generic LC-MS/MS Method: Begin with a C18 column and a water/acetonitrile gradient with 0.1% formic acid.
  • Employ a Scouting Gradient: Use a wide gradient (e.g., 5% to 95% organic in 10-15 minutes) to find the approximate retention time of your analyte.
  • Adapt a Sample Preparation Method: LLE with ethyl acetate or hexane mixtures is a robust starting point for benzodiazepines [1] [3].
  • Systematically Optimize: Once you have a initial signal, you can fine-tune the mobile phase pH, buffer concentration, and extraction solvents for optimal performance.

References

Uldazepam sample preparation recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Recovery

Low recovery can stem from various points in the sample preparation workflow. The table below outlines common problems and their solutions, derived from general benzodiazepine methodologies.

Problem Area Specific Issue Potential Solution / Optimization
Sample Stability [1] Degradation during storage or processing Store samples at -20°C or -80°C; avoid repeated freeze-thaw cycles; consider stability of specific benzodiazepine.
SPE Sorbent Selection [2] [3] [4] Low retention or inefficient elution Use HLB (Hydrophilic-Lipophilic Balance) sorbents; consider mixed-mode sorbents for selective clean-up; Phenyl-Hexyl UHPLC columns can improve final analysis [4].
SPE Procedure [2] Incomplete elution or analyte trapping Ensure sorbent is properly conditioned (e.g., methanol then water); use a strong enough solvent (e.g., acetonitrile) for elution; avoid letting the sorbent bed run dry during loading.
Eluate Handling [2] Loss of analyte during post-elution steps Gently evaporate eluvent under a stream of nitrogen gas at <40°C; reconstitute dried sample with a solvent compatible with your LC mobile phase (e.g., 20% acetonitrile in water).
Matrix Effects [2] [3] Ion suppression in LC-MS Use SPE for cleaner extracts over "dilute-and-shoot"; consider phospholipid removal sorbents (e.g., Oasis PRiME) to reduce matrix interference [3].

Detailed Experimental Protocol: SPE for Benzodiazepines in Urine

The following method, adapted from a published procedure for multiple benzodiazepines, can serve as a robust starting protocol. Recovery rates using this approach can exceed 90% [2].

G SPE SPE LCMS LCMS Urine Sample (1 mL) Urine Sample (1 mL) Conditioning: 1 mL MeOH, then 2 x 1 mL H₂O Conditioning: 1 mL MeOH, then 2 x 1 mL H₂O Urine Sample (1 mL)->Conditioning: 1 mL MeOH, then 2 x 1 mL H₂O Sample Loading Sample Loading Conditioning: 1 mL MeOH, then 2 x 1 mL H₂O->Sample Loading Washing: 2 x 1 mL H₂O, 1 x 1 mL 20% ACN Washing: 2 x 1 mL H₂O, 1 x 1 mL 20% ACN Sample Loading->Washing: 2 x 1 mL H₂O, 1 x 1 mL 20% ACN Dry under vacuum (5-10 min) Dry under vacuum (5-10 min) Washing: 2 x 1 mL H₂O, 1 x 1 mL 20% ACN->Dry under vacuum (5-10 min) Discard Flow-Through Discard Flow-Through Washing: 2 x 1 mL H₂O, 1 x 1 mL 20% ACN->Discard Flow-Through Waste Elution: 1 mL Acetonitrile Elution: 1 mL Acetonitrile Dry under vacuum (5-10 min)->Elution: 1 mL Acetonitrile Dry under N₂ at <40°C Dry under N₂ at <40°C Elution: 1 mL Acetonitrile->Dry under N₂ at <40°C Collect Eluate Collect Eluate Elution: 1 mL Acetonitrile->Collect Eluate Analyte Reconstitute in 500 µL 20% ACN in H₂O Reconstitute in 500 µL 20% ACN in H₂O Dry under N₂ at <40°C->Reconstitute in 500 µL 20% ACN in H₂O LC-MS Analysis LC-MS Analysis Reconstitute in 500 µL 20% ACN in H₂O->LC-MS Analysis

Materials:

  • SPE Cartridge: Oasis HLB or equivalent (30 mg/1 mL or 60 mg/1 mL) [2].
  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
  • Acidified Water: Add 0.1% Formic Acid to water [5].
  • Samples: Preserved synthetic urine or patient samples [2].

LC-MS Analysis Conditions (Example): This is a representative UHPLC-MS method. Parameters, especially the gradient and MS transitions, must be optimized for Uldazepam.

  • Column: Phenyl-Hexyl column (100 x 2.1 mm, 1.7-2.7 µm) is recommended for its selectivity for benzodiazepines [2] [4].
  • Mobile Phase A: Water with 0.1% formic acid [2] [5].
  • Mobile Phase B: Acetonitrile with 0.1% formic acid [2].
  • Gradient: Start at 10-12% B, increase to 70-90% B over 7-10 minutes, then re-equilibrate [2] [5].
  • MS Detection: Positive ESI mode; use Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for best sensitivity [2] [5].

Frequently Asked Questions

What are the key advantages of SPE over other sample preparation methods for benzodiazepine analysis? SPE provides cleaner extracts than protein precipitation, reducing matrix effects and ion suppression in LC-MS. It also allows for sample concentration, enabling lower limits of quantitation (LOQ) compared to "dilute-and-shoot" methods. SPE methods are reproducible and can be easily automated in 96-well formats for higher throughput [2] [3].

My recovery is still low after following the SPE protocol. What should I investigate next? First, verify the chemical stability of this compound under your sample preparation conditions (pH, solvents). Second, use a phenyl-hexyl UHPLC column, which has demonstrated superior retention and selectivity for the benzodiazepine ring structure through π-π interactions, ensuring your analytical method is not the source of the problem [4]. Finally, systematically check each SPE step (conditioning, loading, washing, elution) with a spiked sample to identify where the loss is occurring [6].

Are there more modern alternatives to traditional SPE? Yes, miniaturized and "green" sample preparation techniques are gaining traction. These include:

  • Dispersive SPE (d-SPE): Simplifies the extraction process.
  • Solid-Phase Microextraction (SPME): Uses very small solvent volumes.
  • Micro-extraction by Packed Sorbent (MEPS): Suitable for very small sample volumes. These techniques often use novel sorbents, including Molecularly Imprinted Polymers (MIPs) and stimuli-responsive polymers ("smart adsorbents"), which can offer higher selectivity and efficiency [3] [7].

References

Uldazepam method sensitivity enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Method for Benzodiazepine Analysis

The search results did not contain troubleshooting FAQs for Uldazepam, but a 2024 research article details a novel, green sample preparation and HPLC-UV analysis method developed for diazepam and its major metabolite, nordiazepam [1]. The principles of this method can be directly adapted for developing and troubleshooting an assay for this compound.

The core of the method involves a miniaturized protein precipitation technique for sample clean-up, followed by chromatographic separation and UV detection [1]. The key parameters are summarized below.

Aspect Methodology & Specifications
Analytical Technique High-Performance Liquid Chromatography with UV detection (HPLC-UV) [1]
Sample Preparation Protein Precipitation (PPT) [1]
Key Sample Prep Solvents Trichloroacetic acid (TCA), Zinc Sulfate (ZnSO₄) in Acetonitrile (ACN) [1]
Stationary Phase Core-shell pentafluorophenyl propyl (PFP) column [1]
Method Greenness Evaluated using AGREE and AGREEPrep metrics [1]
Key Advantages Rapid, precise, sensitive, green, minimal solvent use, cost-effective [1]

Troubleshooting Guide & FAQs Based on the Foundational Method

Based on the diazepam study, here are common issues and solutions that would apply to a this compound method development process.

Issue 1: Poor Chromatographic Peak Shape or Inadequate Separation

  • Potential Cause: The analytical column chemistry is not optimal for separating the target analytes.
  • Solution: Follow the method development strategy from the study. Test different stationary phases. The research found that a core-shell PFP column provided better separation for diazepam and nordiazepam compared to a traditional C18 column. Consider this as a starting point for this compound [1].
  • Solution: Optimize the mobile phase composition (ratio of water to organic solvent) and use a gradient elution program to achieve sharp, well-resolved peaks [1].

Issue 2: Low Recovery or Low Sensitivity of the Analyte

  • Potential Cause: Inefficient protein precipitation, leading to analyte loss or interference from the plasma matrix.
  • Solution: Systematically evaluate different precipitation solvents. The foundational study successfully used a combination of TCA and ZnSO₄ in ACN. Compare the yield and clean-up efficiency of different solvents like methanol and acetone against your chosen solvent [1].
  • Solution: Ensure the sample is thoroughly vortexed during the precipitation step and centrifuged at sufficient speed and time to form a compact pellet, maximizing the recovery of the clear supernatant [1].

Issue 3: Inconsistent Results Between Runs

  • Potential Cause: Inconsistent sample preparation steps or instrumental drift.
  • Solution: Implement a rigorous internal standard protocol. The diazepam method used clozapine as an internal standard to correct for variations in volume and injection. Select a suitable, stable compound as an internal standard for your this compound assay [1].
  • Solution: Regularly perform system suitability tests to ensure the HPLC-UV system meets pre-defined criteria for parameters like retention time reproducibility, peak area, and resolution before starting an analytical batch [1].

Experimental Workflow for Sample Preparation and Analysis

The following diagram illustrates the optimized sample preparation and analysis workflow adapted from the research paper, which you can use as a protocol for your experiments.

Start Start with Human Plasma Sample Precipitate Protein Precipitation (TCA/ZnSO₄ in ACN) Start->Precipitate Vortex Vortex Mixing Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject HPLC-UV Injection & Analysis Collect->Inject Result Data Acquisition & Quantification Inject->Result

This workflow ensures a clean sample extract, which is critical for protecting the analytical column and achieving high sensitivity [1].

Pathways to Enhance Sensitivity

If the baseline method requires greater sensitivity for this compound, consider these advanced techniques as referenced in the search results:

  • Transition to LC-MS/MS: Several studies analyzing diazepam utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers significantly higher sensitivity and specificity compared to HPLC-UV [1].
  • Alternative Extraction Techniques: For complex matrices or lower concentrations, techniques like Solid Phase Extraction (SPE) or dispersive Liquid-Liquid Microextraction (DLLME) can provide superior clean-up and pre-concentration of the analyte [1].

References

Uldazepam stability issues in storage solutions

Author: Smolecule Technical Support Team. Date: February 2026

Diazepam Stability: Troubleshooting Guide

The table below summarizes the primary stability challenges for diazepam solutions and the recommended corrective actions.

Stability Issue Root Cause Impact on Product Corrective & Preventive Actions

| Formulation Discoloration [1] | Formation of a major degradation product, 2-methylamino-5-chlorobenzophenone (MACB), which correlates with yellowing of the solution. | Chemical degradation; potential reduction in assay potency. | Monitor MACB levels via stability-indicating methods (e.g., HPLC) [2]. Optimize storage conditions to minimize degradation pathway. | | Loss of Potency in Solution [3] [4] | Sorption of the lipophilic drug molecule onto primary packaging materials, such as elastomeric gaskets (e.g., chlorobutyl rubber) and PVC containers. | Reduction in delivered dose; potential therapeutic failure. | Select packaging with low adsorption potential (e.g., bromobutyl rubber elastomers, glass, polyolefin) [3] [4]. Avoid PVC and similar plastics in contact with the solution. | | Photo-degradation [5] | Exposure to light (sunlight, room light, incandescent bulbs) causing photolytic decomposition. | Significant loss of potency (up to ~20-30% in tablets); formation of degradation products. | Use light-protected, opaque packaging (e.g., amber vials) [6] [5]. Store in dark conditions and minimize light exposure during handling. | | Sub-Potency in Tablets [5] | Exposure to light when packaged in transparent or translucent materials. | Potency can drop well below the 90% label claim requirement. | Reformulate with opaque excipients if necessary. Package in opaque blisters or bottles to replace transparent packaging [5]. |

Frequently Asked Questions (FAQs)

Stability Testing & Analysis

Q1: What is a stability-indicating assay for diazepam and how is it performed? A stability-indicating method can separate diazepam from its degradation products, providing an accurate measurement of the active ingredient even as the sample degrades.

  • Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (HPLC) is the standard technique [2].
  • Key Separation: A proper method must resolve diazepam from key impurities, including the manufacturing intermediate and degradation products like 2-methylamino-5-chlorobenzophenone (MACB) and 3-amino-6-chloro-1-methyl-4-phenylcarbostyril [2].
  • Detection: These methods can detect as little as 0.1% of degradation products [2].
  • Workflow: The general workflow involves sample preparation (e.g., extraction from tablets), injection into the HPLC system, separation using a C18 column and a methanol-water mobile phase, and quantification of diazepam and its related substances.

The following diagram illustrates the experimental workflow for a stability-indicating assay of diazepam.

Start Sample Preparation (Extraction from Tablet/Formulation) A HPLC System Injection Start->A B Chromatographic Separation (Reversed-Phase C18 Column) A->B C UV Detection B->C D Data Analysis & Quantification C->D End Report: Assay Potency & Degradation Products D->End

Q2: What are the main degradation products of diazepam to monitor? The primary degradation product of concern is 2-methylamino-5-chlorobenzophenone (MACB), which is also linked to the physical discoloration (yelling) of diazepam solutions [1] [2]. Another known degradation product is 3-amino-6-chloro-1-methyl-4-phenylcarbostyril [2].

Formulation & Packaging

Q3: How does primary packaging material affect diazepam solution stability? The compatibility with primary packaging is a critical quality attribute. Diazepam, being lipophilic, is prone to sorption loss, where the drug molecules adsorb onto polymer surfaces, reducing the concentration in the solution [3] [4].

  • Poor Choices: Polyvinyl chloride (PVC) containers and administration sets can lead to significant drug loss (e.g., >24% to 70%) [3].
  • Better Choices: Glass, polyolefin, and specific multilayer materials are preferred as they show much lower adsorption [3].
  • Elastomers Matter: For pre-filled syringes and autoinjectors, the composition of the elastomeric plunger is crucial. Recent studies show that modern bromobutyl rubber (e.g., 4023/50 GRAY) performs better than traditional chlorobutyl rubber, exhibiting lower diazepam adsorption and better stability over time [3] [4].

Q4: Are expired diazepam ampoules safe for use in emergency scenarios? Research suggests that under certain conditions, diazepam ampoules may remain chemically stable beyond their printed expiration date. One study found that after ~10 years of storage in Mediterranean climate conditions, the diazepam assay and pH remained within pharmacopeial limits, though the degradation product MACB exceeded the permitted limit after about 2 years [1].

  • Critical Note: Toxicology studies in rats indicated that even MACB levels ~2200-fold higher than the permissible limit caused no adverse effects [1].
  • Conclusion: This opens the possibility of using expired ampoules in special emergency scenarios when no other alternatives are available, though this should be done with caution and understanding of the regulatory status [1].
Storage & Handling

Q5: What are the standard stability storage conditions for testing diazepam formulations? According to ICH guidelines, the following conditions are standard for stability studies [6]:

Study Type Temperature Relative Humidity Typical Testing Duration
Long-term 25°C ± 2°C 60% ± 5% 0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C 65% ± 5% 0, 6, 9, 12 months
Accelerated 40°C ± 2°C 75% ± 5% 0, 3, 6 months

Q6: How stable is diazepam in real-world, non-ideal conditions (e.g., ambulances)? Studies simulating field conditions show that diazepam is relatively robust but still affected by high temperatures.

  • Rectal Gel: Diazepam rectal gel (Diastat) was found to be very stable. Its estimated shelf-life at 30°C exceeds 48 months, making it suitable for storage in ambulances without refrigeration for extended periods (up to the labeled expiration date), as long as it is not frozen [7].
  • Parenteral Solutions: One study found that diazepam injection stored in ambulances retained 90% of its potency for only about 30 days when ambient storage temperatures could reach 30°C (86°F) [8]. This suggests a need for more frequent restocking or use of temperature-controlled boxes in such environments.

Decision Framework for Packaging Selection

Selecting the right primary packaging is a systematic decision. The following diagram outlines the logical process for choosing packaging for a liquid diazepam formulation based on stability risks.

a Liquid Diazepam Formulation? b Risk of Sorption Loss High? a->b Yes p3 Select Opaque/Amber Primary Pack a->p3 No c Formulation Photosensitive? b->c No d Requires Elastomeric Components? b->d Yes p2 Select Glass + Polyolefin Container c->p2 No c->p3 Yes p1 Select Glass + Bromobutyl Elastomer d->p1 Yes (e.g., syringe) d->p2 No

References

Uldazepam metabolic profile comparison to benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Common Benzodiazepines

Benzodiazepines are primarily metabolized in the liver, and their pathways can be broadly categorized into two groups: those involving cytochrome P450 (CYP450)-mediated oxidation and those undergoing direct glucuronidation [1] [2].

The following diagram illustrates these primary metabolic pathways and how they lead to the differentiation of various benzodiazepines.

G Benzodiazepines Benzodiazepines Phase I Metabolism:\nCYP450 Oxidation Phase I Metabolism: CYP450 Oxidation Benzodiazepines->Phase I Metabolism:\nCYP450 Oxidation Phase II Metabolism:\nDirect Glucuronidation Phase II Metabolism: Direct Glucuronidation Benzodiazepines->Phase II Metabolism:\nDirect Glucuronidation Active Metabolites Active Metabolites Phase I Metabolism:\nCYP450 Oxidation->Active Metabolites Diazepam, Clonazepam\n(Complex metabolism, prolonged effect) Diazepam, Clonazepam (Complex metabolism, prolonged effect) Active Metabolites->Diazepam, Clonazepam\n(Complex metabolism, prolonged effect) Inactive Metabolites Inactive Metabolites Phase II Metabolism:\nDirect Glucuronidation->Inactive Metabolites Lorazepam, Oxazepam\n(Simpler metabolism, safer profile) Lorazepam, Oxazepam (Simpler metabolism, safer profile) Inactive Metabolites->Lorazepam, Oxazepam\n(Simpler metabolism, safer profile)

The key differentiating factor is whether a benzodiazepine produces active metabolites, which can significantly prolong its duration of action and complicate its pharmacokinetic profile [2].

Comparative Metabolic Profiles of Selected Benzodiazepines

The table below summarizes the metabolic routes and key pharmacokinetic parameters for several common benzodiazepines. This data provides a basis for comparing the potential profile of a compound like Uldazepam, should its structural class be known.

Generic Name Primary Metabolic Pathway(s) Active Metabolites? Elimination Half-life (Hours) Key Considerations
Diazepam [3] [2] CYP450 (CYP2C19, CYP3A4) Oxidation Yes (e.g., Desmethyldiazepam) 20 - 100 Long half-life due to active metabolites; metabolism sensitive to CYP450 inhibitors/inducers.
Clonazepam [3] CYP450-mediated Nitro-reduction Yes 20 - 50 Metabolism susceptible to variability in liver function and drug interactions.
Alprazolam [3] [2] CYP450 (CYP3A4) Oxidation No 6 - 26 (Short-acting) Clearance highly dependent on CYP3A4 function; significant drug interaction potential.
Midazolam [3] [2] CYP450 (CYP3A4) Oxidation Yes (1-Hydroxymidazolam) ~2.5 (Ultra-short-acting) Rapid onset and short duration; used for procedural sedation.
Lorazepam [4] [5] [2] Direct Glucuronidation No 9 - 24 (Medium-acting) Preferred in hepatic impairment, elderly; minimal drug interactions.
Oxazepam [5] [2] Direct Glucuronidation No 5 - 15 (Short-acting) Similar to lorazepam; slow absorption avoids rapid peak effects.
Temazepam [2] Direct Glucuronidation No 8 - 15 (Medium-acting) Used primarily for insomnia; conjugated directly to an inactive form.

Experimental Protocols for Metabolic Profiling

For a comprehensive comparison in drug development, the following experimental approaches are standard for elucidating the metabolic profiles highlighted above.

In Vitro Metabolic Stability Assay

This protocol assesses how quickly a compound is metabolized in a controlled laboratory system.

  • Objective: To determine the intrinsic metabolic clearance of a drug candidate using liver-derived enzymes or cells.
  • Materials:
    • Test compound (e.g., this compound and comparator benzodiazepines).
    • Pooled human liver microsomes (HLMs) or hepatocytes.
    • Co-factors (e.g., NADPH for oxidative reactions, UDPGA for glucuronidation).
    • Appropriate buffer (e.g., phosphate buffer, pH 7.4).
    • Stopping solution (e.g., acetonitrile with internal standard).
    • LC-MS/MS system for analyte quantification.
  • Methodology:
    • Incubation: Combine test compound with HLMs/hepatocytes and relevant co-factors in a buffer. Incubate at 37°C.
    • Time-point Sampling: Aliquot the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Reaction Termination: Add a cold organic stopping solution to each aliquot to denature proteins and stop the enzymatic reaction.
    • Analysis: Centrifuge samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent drug over time.
    • Data Analysis: Calculate the half-life (in vitro t₁/₂) and intrinsic clearance (CLint) from the depletion curve of the parent drug.
Metabolite Identification and Profiling

This protocol identifies the specific structures of metabolites formed.

  • Objective: To identify the structures of metabolites formed and elucidate the metabolic pathways.
  • Materials:
    • Test compound and reference standards.
    • HLMs, hepatocytes, or recombinant enzymes.
    • High-Resolution Mass Spectrometry (HR-MS) system (e.g., Q-TOF or Orbitrap).
  • Methodology:
    • Incubation: Conduct a larger-scale incubation of the test compound with the metabolic system.
    • Sample Preparation: Process the incubation mixture to extract metabolites.
    • LC-HR/MS Analysis: Separate metabolites using liquid chromatography and analyze them with high-resolution mass spectrometry.
    • Data Interpretation: Use the accurate mass measurements and MS/MS fragmentation patterns to propose metabolite structures by comparing the data with the parent drug. This identifies common biotransformations like hydroxylation, demethylation, or glucuronidation.
Reaction Phenotyping

This protocol identifies the specific enzymes responsible for metabolism.

  • Objective: To identify the specific enzymes (e.g., CYP450 isoforms) responsible for the metabolism of a drug.
  • Materials:
    • Test compound.
    • Panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
    • Chemical inhibitors or inhibitory antibodies for specific CYP450 enzymes.
  • Methodology:
    • Recombinant Enzyme Screening: Incubate the test compound with individual recombinant CYP enzymes to identify which ones are capable of generating the major metabolites.
    • Inhibition Studies: In HLMs, measure the formation of the primary metabolite(s) in the presence and absence of selective chemical inhibitors for each major CYP enzyme.
    • Correlation Analysis: Correlate the metabolite formation rate in a bank of human liver microsomes from different donors with the known activity levels of various CYP enzymes in those same samples.
    • Data Integration: Conclude the primary enzymes involved based on convergent evidence from the above experiments.

Key Clinical Implications of Metabolic Profiles

The metabolic pathway of a benzodiazepine directly impacts its clinical use and safety profile [4] [1] [2]:

  • Drug-Drug Interactions: Benzodiazepines metabolized by CYP450 enzymes (e.g., Diazepam, Alprazolam) are susceptible to interactions with CYP inhibitors (increasing toxicity) or inducers (reducing efficacy).
  • Use in Special Populations: Agents like Lorazepam and Oxazepam that undergo direct glucuronidation are often preferred in patients with hepatic impairment, the elderly, and those taking multiple medications, as their metabolism is less affected by liver dysfunction and they have a lower interaction potential.
  • Duration of Action: The presence of active metabolites, as seen with Diazepam, can lead to a very long and unpredictable duration of effect, which may not be desirable for all clinical situations.

References

Uldazepam therapeutic index relative to other anxiolytics

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Therapeutic Index (TI)

The Therapeutic Index (TI) is a quantitative measurement of a drug's relative safety, calculated by comparing the dose that causes toxicity to the dose that produces the desired therapeutic effect [1]. A higher TI is generally preferable, indicating a wider margin of safety. It's important to distinguish between two types [1]:

  • Safety-based TI: TI = LD₅₀ / ED₅₀ (LD₅₀ is the median lethal dose).
  • Efficacy-based TI: TI = ED₅₀ / TD₅₀ (TD₅₀ is the median toxic dose). A lower efficacy-based TI indicates a larger therapeutic window.

Comparison of Anxiolytic Agents

The table below summarizes available efficacy and safety data for various anxiolytics. Note that direct, numerical TI values are not commonly reported for all drugs in clinical literature; comparative efficacy and key safety profiles are often used for evaluation.

Drug Name Drug Class Reported Therapeutic Index (or Context) Comparative Efficacy (vs. Placebo) Hedge's g [2] Key Safety & Tolerability Notes
Diazepam [1] Benzodiazepine 100:1 [1] See Benzodiazepines class data below Tolerance, dependence, sedation, cognitive impairment [3] [2] [4]
Alprazolam [5] Benzodiazepine Information missing See Benzodiazepines class data below Similar to diazepam; high dependence risk [2]
Lorazepam [5] Benzodiazepine Information missing See Benzodiazepines class data below Similar to diazepam [4]
Benzodiazepines (Class) Benzodiazepine Information missing 0.50 [2] Rapid onset but high risk of dependence, withdrawal, sedation [2] [6]
SSRIs (Class) [6] Antidepressant Information missing 0.33 [2] First-line treatment; delayed effect; side effects include nausea, jitteriness [2]
SNRIs (Class) [6] Antidepressant Information missing 0.36 [2] First-line treatment; similar to SSRIs [2]
Clomipramine [7] Tricyclic Antidepressant Information missing Highest efficacy in one network meta-analysis [7] Led to the most study discontinuations (low acceptability) [7]
Silexan [7] Herbal Preparation (Lavender oil) Information missing More effective than placebo and some active comparators [7] Favorable; as acceptable as placebo and fewer adverse events than placebo in analysis [7]
Barbiturates [5] Barbiturate Narrow therapeutic index [5] Information missing Narrow safety window, respiratory depression, coma, death; rarely used [5]
Buspirone [6] Azapirone Information missing Information missing Low abuse potential; slower onset of action [6]

Experimental Protocols for TI Determination

Determining a drug's TI involves a multi-stage process, from preclinical models to clinical trials. Here are detailed methodologies for key experiments.

Preclinical In Vivo TI Assessment

This protocol determines the classic Safety-based TI (LD₅₀/ED₅₀) in animal models [1].

  • Objective: To quantify the median effective dose (ED₅₀), median toxic dose (TD₅₀), and median lethal dose (LD₅₀) in a controlled animal population.
  • Animal Model: Typically rodents (e.g., rats or mice). Groups are randomly assigned.
  • Dosing: Animals receive a single dose of the test anxiolytic across a wide range of concentrations.
  • Efficacy Endpoint (ED₅₀):
    • Model: Vogel's conflict test or elevated plus maze.
    • Procedure: In Vogel's test, water-deprived rats receive a mild foot shock upon licking a water spout. Anxiolytics like benzodiazepines increase punished licks.
    • Data Analysis: The dose at which 50% of animals show a statistically significant increase in punished licks (or time in open arms of a maze) compared to controls is the ED₅₀.
  • Toxicity/Lethality Endpoint (TD₅₀/LD₅₀):
    • Procedure: Animals are observed for overt signs of toxicity (ataxia, sedation, loss of righting reflex) or mortality over a set period (e.g., 24-48 hours).
    • Data Analysis: The dose causing toxicity in 50% of animals (TD₅₀) or death in 50% of animals (LD₅₀) is calculated.
  • Calculation: TIsafety = LD₅₀ / ED₅₀
Clinical TI Assessment via Exposure-Response

Modern drug development uses plasma exposure to calculate a more relevant TI for humans [1].

  • Objective: To establish the relationship between drug plasma concentration (exposure) and both therapeutic and adverse effects in humans.
  • Study Design: Phase II/III randomized, double-blind, placebo-controlled trials with multiple dose levels.
  • Efficacy Endpoint:
    • Tool: Hamilton Anxiety Rating Scale (HAM-A).
    • Protocol: Patients with Generalized Anxiety Disorder (GAD) are rated on the HAM-A at baseline and periodically during treatment. The primary outcome is often the mean change in HAM-A score from baseline.
    • Data Analysis: The plasma exposure level that produces 50% of the maximum observed therapeutic effect (EC₅₀) is modeled.
  • Safety/Toxicity Endpoint:
    • Protocol: Patients are continuously monitored for adverse events (AEs), which can range from mild (drowsiness) to severe.
    • Data Analysis: The plasma exposure level at which a specific adverse event occurs in 50% of the population (TC₅₀) is modeled. For anxiolytics, this could be sedation or ataxia.
  • Calculation: TI = TC₅₀ / EC₅₀. This provides an exposure-based safety margin.
Investigating Tolerance Mechanisms

This cellular-level protocol explores the molecular mechanisms behind long-term benzodiazepine effects, such as tolerance, which indirectly impacts a drug's effective safety profile [3].

  • Objective: To assess the effects of prolonged benzodiazepine exposure on GABA-A receptor surface levels and synaptic stability.
  • Cell Culture: Primary cultures of rodent cerebrocortical neurons.
  • Treatment: Neurons are treated with a benzodiazepine (e.g., Diazepam 1µM) for extended periods (hours to days) versus vehicle control.
  • Immunocytochemistry:
    • Surface Receptor Staining: Living neurons are incubated with antibodies targeting extracellular epitopes of GABA-A receptor subunits (e.g., β2/3) at 4°C to prevent internalization.
    • Internalization Assay: Cells are then warmed to 37°C to allow internalization. The remaining surface-bound antibodies are labeled with a fluorescent tag.
    • Synaptic Analysis: Cells are permeabilized and stained for synaptic markers (e.g., VGAT for presynaptic terminals) and dendrites (MAP2).
  • Imaging & Quantification:
    • Tool: Confocal microscopy.
    • Analysis: The fluorescence intensity of surface GABA-A receptors and the number/size of receptor clusters that co-localize with synaptic markers are quantified using image analysis software (e.g., Zen). A decrease indicates receptor internalization and synapse loss.
  • Key Findings: Prolonged diazepam exposure leads to a metabotropic signaling cascade (GABAAR → PLCδ → Ca²⁺ release → Calcineurin activation) causing GABAAR dephosphorylation, internalization, and ultimately, loss of inhibitory synapses [3].

Signaling Pathway in Benzodiazepine Tolerance

The following diagram illustrates the molecular pathway underlying tolerance development with prolonged benzodiazepine use, as identified in research [3].

G Benzodiazepine Tolerance Signaling Pathway Benzodiazepine Benzodiazepine GABAAR GABA-A Receptor (α1, β2, γ2) Benzodiazepine->GABAAR Binds GABA GABA GABA->GABAAR Binds PLCδ PLCδ GABAAR->PLCδ Activates CaM Ca²⁺/Calmodulin PLCδ->CaM Mobilizes Ca²⁺ Calcineurin Calcineurin (Phosphatase) CaM->Calcineurin Activates Internalization GABAAR Dephosphorylation & Internalization Calcineurin->Internalization Dephosphorylates GABAAR SynapseLoss Inhibitory Synapse Disassembly Internalization->SynapseLoss Tolerance Pharmacological Tolerance SynapseLoss->Tolerance

Key Insights for Professionals

For researchers and drug development professionals, the following points are crucial:

  • Efficacy vs. Acceptability Trade-off: The data shows that efficacy does not always align with acceptability. For instance, while Clomipramine showed high efficacy, it also had the highest rate of study discontinuations, indicating poor tolerability [7]. A comprehensive comparison must weigh both factors.
  • The Shift from Dose to Exposure: Modern TI determination in drug development relies more on plasma exposure levels rather than administered dose. This accounts for inter-individual variability in metabolism and provides a more accurate safety assessment [1].
  • Mechanistic Insights Inform Design: Understanding the PLCδ/Ca²⁺/Calcineurin pathway in benzodiazepine tolerance [3] reveals why these drugs have limited long-term utility. This knowledge is valuable for developing next-generation anxiolytics that target GABAergic transmission without triggering this negative feedback loop.

References

Uldazepam cross-reactivity in immunoassays assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Immunoassay Cross-Reactivity

Immunoassays are widely used for initial screening of benzodiazepines, but their utility is often limited by cross-reactivity—the ability of an assay antibody to bind to compounds structurally similar to its target molecule [1]. For benzodiazepines, a key challenge is that many are excreted in urine as glucuronide conjugates (e.g., lorazepam-glucuronide), which may not be detected unless the sample is first hydrolyzed with an enzyme like β-glucuronidase [2] [3]. This can lead to false-negative results if not properly addressed [2].

Experimental Data on Benzodiazepine Cross-Reactivity

While direct data for Uldazepam is unavailable, the table below summarizes the detectability of various traditional and designer benzodiazepines from a comparative study of two immunoassays, which can serve as a reference point [3].

Table 1: Detectability of Benzodiazepines in Urine by LC-MS/MS (n=501 samples)

Molecule Detected Number of Positive Cases (After Hydrolysis) Concentration Range (ng/mL)
Oxazepam 45 42.4 - 25,300.0
Nordazepam 38 33.4 - 13,000.0
Desalkylflurazepam 35 10.0 - 435.0
Diazepam 26 10.0 - 315.0
Alprazolam 21 12.6 - 1850.0
Lorazepam 19 28.2 - 20,500.0
7-Aminoclonazepam 13 11.9 - 198.0
Flubromazepam (Designer) 1 330.0

This data highlights that:

  • Hydrolysis is critical: The number of positive cases and measured concentrations for several benzodiazepines (e.g., oxazepam, lorazepam) increased significantly after enzymatic hydrolysis, which converts conjugated metabolites back to the parent compound or primary metabolite for detection [3].
  • Designer benzodiazepines can be detected: The study confirmed the presence of the designer benzodiazepine flubromazepam, indicating that some immunoassays have a scope that extends beyond traditional pharmaceuticals [3].

A Framework for Assessing this compound Cross-Reactivity

In the absence of specific data, the following experimental protocols, derived from standard practices in the field, can be employed to systematically evaluate this compound.

Statistical Analysis of Electronic Health Record (EHR) Data

This data-driven approach can help identify potential cross-reactive substances before lab testing [4].

  • Method: Analyze a large dataset linking urine drug screen (UDS) results with patients' documented medication exposures.
  • Procedure:
    • Extract all UDS results and confirmation test results from the EHR.
    • Link each UDS to drug exposures recorded in the 1-30 days prior.
    • For each assay-ingredient pair (e.g., benzodiazepine assay vs. This compound exposure), use Firth's logistic regression to quantify the association.
    • Calculate an odds ratio: An odds ratio >1 suggests that exposure to this compound increases the odds of a false-positive screen on that assay [4].
  • Outcome: This method prioritizes candidate cross-reactants for subsequent experimental validation.
Direct Experimental Validation

This is the definitive method for confirming and characterizing cross-reactivity [5] [6].

  • Sample Preparation: Spike known concentrations of this compound (and its major metabolites, if available) into drug-free urine or pooled human plasma.
  • Testing Procedure:
    • Analyze the spiked samples using the immunoassays of interest, following the manufacturer's specifications.
    • Test samples with and without enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) to assess the impact of glucuronide metabolites [3].
    • Compare the immunoassay response to that produced by the assay's calibrator.
  • Data Analysis: Calculate the percent cross-reactivity using the formula: (Measured Apparent Concentration of Target / Actual Concentration of this compound) × 100 [5]. A value of ≥5% is typically considered strong cross-reactivity.

The workflow for a comprehensive assessment strategy can be visualized as follows:

Start Start Assessment EHR Statistical Analysis (EHR Data) Start->EHR Lab Experimental Validation (Spiking Study) Start->Lab Comp Computational Prediction (2D Similarity) Start->Comp Result Characterized Cross-Reactivity EHR->Result Prioritizes compounds Lab->Result Confirms and quantifies Comp->Result Supports with structural data

Computational Prediction using 2D Molecular Similarity

This method can efficiently triage compounds for testing by predicting their likelihood of cross-reactivity based on chemical structure [6].

  • Method: Use two-dimensional (2D) molecular similarity analysis.
  • Procedure:
    • Generate a 2D structural fingerprint for this compound and the target hapten of the immunoassay (e.g., nordiazepam or oxazepam).
    • Calculate the Tanimoto similarity coefficient, which ranges from 0 (maximally dissimilar) to 1 (maximally similar).
  • Interpretation: Compounds with a high degree of structural similarity to the assay's target molecule are more likely to cross-react [5] [6]. This method does not replace lab testing but provides a strong rationale for which assays to evaluate first.

Key Takeaways for Researchers

  • This compound-Specific Data is Not Available: As of now, there are no published studies on this compound's cross-reactivity with common clinical immunoassays.
  • Hydrolysis is a Critical Step: For any benzodiazepine assessment, testing both hydrolyzed and non-hydrolyzed urine samples is essential to avoid false negatives due to glucuronidated metabolites [2] [3].
  • A Multi-Method Approach is Optimal: Combining statistical, experimental, and computational methods provides the most robust framework for discovering and validating cross-reactivity for a new compound like this compound [4] [6].

References

Analytical Methods for Benzodiazepine Detection

Author: Smolecule Technical Support Team. Date: February 2026

Although specific data for Uldazepam is lacking, robust analytical methods are used for detecting and quantifying benzodiazepines in biological samples. The following table summarizes common techniques applied in research and forensic toxicology, which would be relevant for characterizing any benzodiazepine, including this compound [1] [2].

Analytical Technique Key Characteristics Typical Sample Preparation Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] High sensitivity and specificity; considered a gold standard for confirmatory testing; enables simultaneous determination of multiple benzodiazepines [2]. Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) [1] [2].
High-Performance Liquid Chromatography (HPLC-UV) [1] Reliable and accessible; provides accurate quantification; often used for therapeutic drug monitoring [1]. Protein Precipitation, Solid Phase Extraction (SPE) [1].
Gas Chromatography-Mass Spectrometry (GC-MS) [2] Requires a derivatization step for benzodiazepines before analysis; can be time-consuming [2]. Liquid-Liquid Extraction (LLE), often with derivatization [2].
Multiplex Immunoassays (e.g., Luminex xMAP) [3] Enables simultaneous detection of up to 80 protein targets from a single small sample; high throughput[CITATION:4]. Minimal; often uses diluted plasma, serum, or other bodily fluids directly[CITATION:4].

Experimental Workflow for Panel Analysis

Should research on this compound be undertaken, it would likely follow a standardized workflow for method development and validation in a multi-analyte setting. The following diagram outlines the key stages of this process.

G Start Method Development A Sample Preparation (LLE, SPE, Protein Precipitation) Start->A B Chromatographic Separation (Reverse-phase C18 column) A->B C Detection & Quantification (MS/MS, UV Detection) B->C D Method Validation C->D E Specificity/Selectivity D->E F Linearity & Range E->F G Precision & Accuracy F->G H Application to Real Samples G->H Validated Method

The methodology would involve several critical steps [1] [2]:

  • Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are used to isolate and concentrate the analytes from the biological matrix (e.g., plasma, urine) while removing interfering substances.
  • Chromatographic Separation: Using reverse-phase chromatography (e.g., a C18 column) with a polar mobile phase to separate this compound from other benzodiazepines and matrix components.
  • Detection and Quantification: Mass spectrometry (LC-MS/MS) is the preferred method for its high specificity and sensitivity. It operates in Multiple Reaction Monitoring (MRM) mode, where each compound is identified by its unique parent-to-product ion transition.
  • Method Validation: The analytical method must be rigorously validated. Key parameters assessed include Specificity (no interference from the matrix), Linearity (over a defined concentration range, e.g., 2-300 ng/mL with r² ≥0.99), Precision (%RSD ≤15%), and Accuracy (within 80-120%) [2].

Research Implications and Future Directions

The absence of specific data on this compound highlights a potential gap in the current scientific literature. For researchers, this presents an opportunity for investigation. Key questions to explore would be:

  • How does this compound's chemical structure influence its ionization and fragmentation in MS/MS, leading to its unique MRM signature?
  • What is the potential for cross-reactivity between this compound and antibodies in immunoassay-based panels?
  • How do this compound's retention time and recovery during sample preparation compare to common benzodiazepines like diazepam or alprazolam?

References

What the Search Results Reveal and Their Limitations

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the information found and its relevance to your query:

  • Detailed LC-MS/MS Method for Diazepam: [1] provides a thoroughly validated, highly sensitive Ultra-Performance LC-MS/MS method for Diazepam in human plasma. This method features a low sample volume (50 µL), a low Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, and a rapid run time of 2.32 minutes. The experimental protocol includes specific details on sample preparation via liquid-liquid extraction, chromatographic conditions (column, mobile phase), and mass spectrometry parameters [1]. This serves as an excellent example of a modern LC-MS application for benzodiazepines.
  • General Method for Multiple Benzodiazepines: [2] describes a Rapid Resolution Liquid Chromatography tandem Mass Spectrometry (RRLC/QqQ-MS) method for the direct quantification of 34 benzodiazepines, metabolites, and analogs in diluted human urine. While Uldazepam is not listed among the target analytes, this study demonstrates the capability of modern LC-MS systems to handle multiple compounds simultaneously with high sensitivity (LOD from 0.01 to 0.5 ng/mL) and minimal matrix effects [2].
  • HPLC-UV for Stability Studies: [3] discusses the use of a reversed-phase HPLC method with UV detection for a kinetic investigation of Nordazepam hydrolysis. This highlights a typical application of HPLC-UV as a "stability-indicating method" for studying drug degradation, which is crucial in pharmaceutical development [3].
  • Limited Information on this compound: The information on This compound itself is confined to its basic chemical properties, structure, and general classification as a benzodiazepine derivative with sedative effects [4] [5]. No analytical methods for this specific compound were located.

How to Proceed with Method Development

Given the lack of a direct comparison, developing an analytical method for this compound would likely require new experimental work. The methodologies for the closely related drug Diazepam can serve as a starting point for your own investigations.

The workflow below outlines the general stages involved in adapting an existing method for a new compound.

Start Start: Literature Search for this compound A A. Data Found? Start->A B B. Search for Methods of Structural Analogs (e.g., Diazepam) A->B No F F. Adapt Method & Perform Validation A->F Yes C C. Evaluate Technique Based on Requirements B->C D1 D1. High Sensitivity/Trace Analysis Required? C->D1 Use Analog Method as Template D2 D2. Confirmatory Analysis or Metabolite ID Required? D1->D2 No E1 E1. Prioritize LC-MS D1->E1 Yes D2->E1 Yes E2 E2. HPLC-UV May Be Sufficient D2->E2 No E1->F E2->F End Validated Method for this compound F->End

Based on the general strengths of each technique and the data from the search results, you can make an informed choice:

  • Choose LC-MS if your work requires high sensitivity, superior specificity for complex matrices, or structural confirmation. The methods in [1] and [2] are benchmarks for performance in bioanalysis.
  • HPLC-UV can be a suitable choice for less complex applications, such as analyzing bulk drug substances or formulations where analyte concentration is high and the matrix is simple, as seen in the stability study for Nordazepam [3].

Experimental Protocol from a Found Method

To aid your method development, here is a detailed protocol for the LC-MS/MS analysis of Diazepam from [1], which can be used as a reference template.

Parameter Specification
Analytical Technique HPLC-MS/MS with ESI+ and MRM
Internal Standard Voriconazole
Sample Volume 50 µL of human plasma
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate:n-hexane
Chromatographic Column Phenomenex Cadenza CD-C18 (150 × 3.0 mm, 3 µm)
Mobile Phase Isocratic: 10 mM Ammonium Acetate:MeOH (5:95, v/v)
Flow Rate 0.4 mL/min
Run Time ~2.5 minutes
MRM Transitions Diazepam: 285.2 → 193.1; IS: 350.2 → 127.1
LLOQ 0.5 ng/mL

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.0592175 Da

Monoisotopic Mass

359.0592175 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VAE9C0350C

Other CAS

28546-58-9

Wikipedia

Uldazepam

Dates

Last modified: 02-18-2024
1: Oelschläger H, Ellaithy MM. Analyses of drugs by polarographic methods, XXVII. The polarographic behaviour of uldazepam. Arch Pharm (Weinheim). 1987 Jan;320(1):80-7. Erratum in: Arch Pharm (Weinheim) 1987 Apr;320(4):384. PubMed PMID: 2882739.
2: Oelschläger H, Ellaithy MM, Volke J. [Mechanism of the polarographic reduction of the tranquilizer uldazepam]. Arch Pharm (Weinheim). 1988 Feb;321(2):69-72. German. PubMed PMID: 3369929.

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